1-Phenyl-2-propyn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4326. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLAZDLBZDVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871061 | |
| Record name | 1-Phenylprop-2-yn-1-ol | |
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Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4187-87-5 | |
| Record name | α-Ethynylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-ethynyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpropargyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4326 | |
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| Record name | 1-Phenylprop-2-yn-1-ol | |
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| Record name | 1-phenylprop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenyl-2-propyn-1-ol: A Technical Guide for Researchers
CAS Number: 4187-87-5
Synonyms: (±)-α-Ethynylbenzyl alcohol, 1-Phenylpropargyl alcohol, Ethynylphenylcarbinol
This technical guide provides an in-depth overview of 1-Phenyl-2-propyn-1-ol, a versatile propargylic alcohol widely utilized as a key intermediate in organic synthesis. Its unique structural features make it a valuable building block in the development of novel chemical entities and catalysts. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and application.
| Property | Value | Source(s) |
| CAS Number | 4187-87-5 | [1][2][3][4][5] |
| Molecular Formula | C₉H₈O | [2][6][7] |
| Molecular Weight | 132.16 g/mol | [2][3][6][7][8][9] |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [7] |
| Melting Point | 22-23 °C (lit.) | [1][5][10] |
| Boiling Point | 135-136 °C at 13 mmHg (lit.) | [1][10] |
| Density | 1.087 g/mL at 25 °C (lit.) | [1][10] |
| Refractive Index | n20/D 1.549 (lit.) | [1][10] |
| Purity | >98.0% (GC) | [7] |
Enantiomers:
-
(R)-1-Phenyl-2-propyn-1-ol: CAS Number 61317-73-5[11]
-
(S)-1-Phenyl-2-propyn-1-ol: CAS Number 64599-56-0[6]
Experimental Protocols
Synthesis of (±)-1-Phenyl-2-propyn-1-ol via Grignard Reaction
This protocol details a common method for the synthesis of racemic this compound from benzaldehyde (B42025) and acetylene.[1][2]
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
n-Butyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Acetylene gas
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
Grignard Reagent Formation:
-
A two-necked, round-bottomed flask, previously flame-dried and cooled under an argon atmosphere, is fitted with a reflux condenser.
-
Magnesium (28.3 mmol) and a small crystal of iodine are added to the flask, followed by anhydrous THF (30 mL).
-
A portion of n-butyl chloride (28.3 mmol total) is added dropwise to initiate the reaction. The mixture is refluxed until the Grignard reagent is formed.
-
After the initial reaction, the remaining n-butyl chloride is added, and the mixture is stirred at room temperature until all the magnesium is consumed.
-
-
Formation of Ethynylmagnesium Bromide:
-
The reaction mixture is cooled to 0°C.
-
Acetylene gas is passed through the solution for approximately 15 minutes.
-
-
Reaction with Benzaldehyde:
-
A solution of benzaldehyde (9.4 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0°C.
-
The reaction is stirred at this temperature for 6 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.[1][2]
-
An alternative procedure involves the direct use of commercially available ethynylmagnesium bromide.[2] A solution of benzaldehyde (19.7 mmol) in distilled THF (10 mL) is treated at 0°C with ethynylmagnesium bromide (59.1 mmol). The resulting mixture is stirred at 0°C for 1 hour and then for 19 hours at room temperature.[2] The work-up and purification steps are similar to the previously described method.
Diagrams
Synthesis Workflow of (±)-1-Phenyl-2-propyn-1-ol
Caption: Synthesis workflow for (±)-1-Phenyl-2-propyn-1-ol.
Role in Ruthenium Catalyst Synthesis
This compound and its derivatives are precursors for the synthesis of ruthenium indenylidene complexes, which are active catalysts in olefin metathesis reactions.
Caption: Role of this compound in catalyst synthesis.
References
- 1. This compound | 4187-87-5 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound 98 4187-87-5 [sigmaaldrich.com]
- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. (1R)-1-phenylprop-2-yn-1-ol | C9H8O | CID 6993954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-苯基-2-丙炔-1-醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. (R)-1-フェニル-2-プロピン-1-オール ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
1-Phenyl-2-propyn-1-ol molecular weight and formula
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 1-Phenyl-2-propyn-1-ol, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Core Molecular Data
This compound, also known as α-ethynylbenzyl alcohol, is a propargyl alcohol derivative.[1][2][3] Its fundamental molecular properties are summarized below.
| Property | Value |
| Molecular Formula | C₉H₈O[1][2][3] |
| Molecular Weight | 132.16 g/mol [1][2][3] |
Synthesis of this compound
The synthesis of (±)-1-phenyl-2-propyn-1-ol is commonly achieved through the reaction of benzaldehyde (B42025) with an acetylide nucleophile. A detailed experimental protocol is outlined below.
Experimental Protocol: Synthesis of (±)-1-phenyl-2-propyn-1-ol
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (catalytic amount)
-
n-Butyl chloride
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
A two-necked, round-bottomed flask, previously flame-dried and fitted with a reflux condenser, is charged with magnesium (518 mg, 28.3 mmol) and allowed to cool to room temperature under an argon atmosphere.
-
Anhydrous THF (30 mL) and a small crystal of iodine are added to the flask.
-
A portion of n-butyl chloride (2.23 mL, 28.3 mmol) is added dropwise, and the mixture is refluxed to initiate the formation of the Grignard reagent.
-
Once the reaction begins, the remaining n-butyl chloride is added, and stirring is continued at room temperature until all the magnesium is consumed.
-
The reaction mixture is cooled to 0°C, and acetylene gas is bubbled through the solution for 15 minutes to form the acetylide Grignard reagent.
-
A solution of benzaldehyde (1.0 g, 9.4 mmol) in THF (20 mL) is added dropwise to the reaction mixture at 0°C. The mixture is then stirred for 6 hours.[1]
-
Upon completion of the reaction, it is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a 10% solution of ethyl acetate in petroleum ether, to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.[1]
Synthetic Workflow
The synthesis of this compound involves a multi-step process beginning with the formation of a Grignard reagent, followed by the introduction of acetylene, and finally the nucleophilic addition to benzaldehyde.
Caption: Workflow for the synthesis of this compound.
References
A Comprehensive Technical Guide to 1-Phenyl-2-propyn-1-ol and Its Chemical Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Phenyl-2-propyn-1-ol, a versatile propargyl alcohol used in organic synthesis and as a building block in medicinal chemistry. This document outlines its various synonyms found in chemical literature, presents key quantitative data, details experimental protocols for its synthesis, and illustrates a general reaction pathway.
Chemical Identity and Synonyms
This compound is a chemical compound with the molecular formula C₉H₈O.[1][2] It is crucial for researchers to be aware of the various synonyms used to identify this compound in literature, patents, and chemical catalogs to ensure comprehensive information retrieval. The compound exists as a racemate, (±)-1-Phenyl-2-propyn-1-ol, and as individual enantiomers, (R)-1-Phenyl-2-propyn-1-ol and (S)-1-Phenyl-2-propyn-1-ol.
Synonyms for Racemic and General Forms
The following table summarizes the common synonyms and identifiers for the racemic mixture and non-stereospecific forms of this compound.
| Identifier Type | Identifier | Source |
| IUPAC Name | 1-phenylprop-2-yn-1-ol | [3] |
| CAS Number | 4187-87-5 | [4][5] |
| EC Number | 224-064-6 | [3] |
| Alternative Names | (±)-α-Ethynylbenzyl alcohol | |
| (±)-3-Hydroxy-3-phenyl-1-propyne | ||
| 1-Phenylpropargyl Alcohol | [1][4] | |
| Ethynylphenylcarbinol | [1][4] | |
| α-Ethynylbenzenemethanol | [3] | |
| Phenylethynylcarbinol | [3] | |
| α-Phenylpropargyl alcohol | [3] | |
| Beilstein/REAXYS | 742365 | |
| MDL Number | MFCD00021860 | [3] |
Synonyms for Enantiomers
The distinct enantiomers of this compound are also referred to by specific names and identifiers in the literature.
| Enantiomer | Identifier Type | Identifier | Source |
| (R)-Enantiomer | IUPAC Name | (1R)-1-phenylprop-2-yn-1-ol | |
| CAS Number | 61317-73-5 | [2] | |
| Alternative Names | (R)-1-Phenyl-2-propyn-1-ol | [2] | |
| (R)-α-Ethynylbenzyl alcohol | [2] | ||
| MDL Number | MFCD00210083 | [2] | |
| (S)-Enantiomer | IUPAC Name | (1S)-1-phenylprop-2-yn-1-ol | |
| CAS Number | 64599-56-0 | ||
| Alternative Names | (S)-1-Phenyl-2-propyn-1-ol | ||
| (S)-α-Ethynylbenzyl alcohol |
Quantitative Data
The physical and chemical properties of this compound are essential for its application in experimental settings. The following table provides a summary of key quantitative data for the racemic form.
| Property | Value | Conditions | Source |
| Molecular Weight | 132.16 g/mol | [1][2] | |
| Melting Point | 22-23 °C | ||
| Boiling Point | 135-136 °C | at 13 mmHg | |
| Density | 1.087 g/mL | at 25 °C | |
| Refractive Index | 1.549 | at 20 °C | |
| Flash Point | 99 °C | closed cup | [2] |
Experimental Protocols
The synthesis of this compound is a common procedure in organic chemistry laboratories. Below are detailed methodologies for its preparation.
Synthesis of (±)-1-Phenyl-2-propyn-1-ol via Grignard Reaction
This protocol describes the synthesis from benzaldehyde (B42025) and acetylene (B1199291) using a Grignard reagent.
Materials:
-
Magnesium turnings (518 mg, 28.3 mmol)
-
Dry tetrahydrofuran (B95107) (THF, 30 mL + 20 mL)
-
Iodine (a small crystal)
-
n-Butyl chloride (2.23 mL, 28.3 mmol)
-
Acetylene gas
-
Benzaldehyde (1.0 g, 9.4 mmol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
Procedure:
-
A two-necked, round-bottomed flask fitted with a reflux condenser is flame-dried and cooled under an argon atmosphere.
-
Magnesium turnings are placed in the flask, followed by the addition of 30 mL of dry THF and a small crystal of iodine.
-
A portion of n-butyl chloride is added dropwise, and the mixture is refluxed to initiate the formation of the Grignard reagent.
-
The remaining n-butyl chloride is added, and stirring continues at room temperature until all the magnesium is consumed.
-
The reaction mixture is cooled to 0 °C, and acetylene gas is passed through it for 15 minutes.
-
A solution of benzaldehyde (1.0 g) in 20 mL of dry THF is added at 0 °C, and the mixture is stirred for 6 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield the product as a pale yellow oil.[4]
Synthesis using Ethynylmagnesium Bromide
This alternative method utilizes a pre-formed Grignard reagent.
Materials:
-
Benzaldehyde (2.0 mL, 19.7 mmol)
-
Distilled THF (10 mL)
-
Ethynylmagnesium bromide (51 mL, 59.1 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Pentane/Ethyl acetate mixture (95:5)
Procedure:
-
A solution of benzaldehyde in distilled THF is cooled to 0 °C.
-
Ethynylmagnesium bromide is added to the cooled solution.
-
The resulting mixture is stirred at 0 °C for 1 hour and then for 19 hours at room temperature.
-
The reaction is worked up by adding a saturated aqueous solution of NH₄Cl and extracting with Et₂O.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
Purification by silica gel chromatography (eluent: 95:5 pentane/EtOAc) affords the final product.[4]
Reaction Pathway Visualization
This compound, as a propargyl alcohol, can undergo various transformations. A fundamental reaction is its synthesis via the nucleophilic addition of an acetylide to an aldehyde. The following diagram illustrates this general synthetic pathway.
Caption: Synthetic pathway of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. (R)-1-Phenyl-2-propyn-1-ol = 99.0 GC sum of enantiomers 61317-73-5 [sigmaaldrich.com]
- 3. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]
Synthesis of α-Ethynylbenzyl Alcohol from Benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the synthetic routes for producing α-ethynylbenzyl alcohol (also known as 1-phenylprop-2-yn-1-ol), a valuable propargyl alcohol intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the prevalent Grignard-based methods and emerging catalytic strategies, offering a comparative analysis for researchers, scientists, and professionals in drug development.
Introduction
α-Ethynylbenzyl alcohol is a key building block characterized by its hydroxyl and terminal alkyne functional groups. This structure allows for diverse subsequent chemical transformations, making it a versatile precursor in the synthesis of more complex molecules. The addition of an ethynyl (B1212043) group to benzaldehyde (B42025) is the most direct approach to its synthesis, a reaction that can be achieved through several methodologies, each with distinct advantages and limitations. This document details the reaction mechanisms, experimental protocols, and comparative quantitative data for the primary synthetic pathways.
Synthetic Methodologies
The synthesis of α-ethynylbenzyl alcohol from benzaldehyde is predominantly achieved via two main routes: the Grignard reaction and metal-catalyzed additions.
-
Grignard Reaction: This classic organometallic reaction involves the nucleophilic addition of an ethynyl Grignard reagent (ethynylmagnesium halide) to the electrophilic carbonyl carbon of benzaldehyde. It is a robust and high-yielding method, though it requires strictly anhydrous conditions.
-
Catalytic Ethynylation: Modern synthetic chemistry has seen the development of catalytic systems, often employing metals like zinc or copper, to facilitate the addition of terminal alkynes to aldehydes. These methods can offer advantages in terms of functional group tolerance and the potential for asymmetric synthesis, yielding enantiomerically enriched products.
Reaction Mechanisms and Workflows
Grignard Reaction Mechanism
The Grignard synthesis proceeds in two main stages. First, the ethynylmagnesium bromide, acting as a potent nucleophile, attacks the carbonyl carbon of benzaldehyde. This forms a tetrahedral magnesium alkoxide intermediate. The second stage involves an acidic workup to protonate the alkoxide, yielding the final α-ethynylbenzyl alcohol product.
Caption: Mechanism of Grignard-based ethynylation of benzaldehyde.
General Experimental Workflow
The typical laboratory procedure for synthesizing α-ethynylbenzyl alcohol involves the preparation of the nucleophile, the reaction with benzaldehyde, and subsequent purification of the product. Each step requires careful control of conditions to ensure high yield and purity.
Caption: General experimental workflow for the synthesis of α-ethynylbenzyl alcohol.
Quantitative Data Summary
The efficiency of α-ethynylbenzyl alcohol synthesis varies significantly with the chosen methodology. The following tables summarize key quantitative data from cited experimental procedures.
Table 1: Grignard-based Synthesis of α-Ethynylbenzyl Alcohol
| Grignard Reagent Source | Benzaldehyde (mmol) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetylene gas & n-butyl chloride/Mg | 9.4 | 6 | 0 | 86 | [1][2] |
| Ethynylmagnesium bromide solution | 19.7 | 20 | 0 to RT | Quantitative |[1] |
Table 2: Zinc-Catalyzed Asymmetric Ethynylation of Aromatic Aldehydes
| Aldehyde | Alkyne | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene | 10 | 12 | 96 | 99 | [3] |
| Benzaldehyde | 1-Hexyne | 10 | 12 | 89 | 98 | [3] |
| 2-Methoxybenzaldehyde | Phenylacetylene | 10 | 12 | 99 | >99 | [3] |
| 4-Nitrobenzaldehyde | Phenylacetylene | 10 | 12 | 84 | 98 |[3] |
Detailed Experimental Protocols
Protocol 1: Grignard Synthesis from Acetylene and Benzaldehyde[1][2]
This protocol details the in situ preparation of ethynylmagnesium chloride followed by its reaction with benzaldehyde.
Materials:
-
Magnesium turnings (518 mg, 28.3 mmol)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Iodine (a small crystal for initiation)
-
n-Butyl chloride (2.23 mL, 28.3 mmol)
-
Acetylene gas
-
Benzaldehyde (1.0 g, 9.4 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: A flame-dried, two-necked, round-bottomed flask fitted with a reflux condenser is charged with magnesium turnings under an argon atmosphere. 30 mL of anhydrous THF and a crystal of iodine are added. A portion of n-butyl chloride is added dropwise to initiate the reaction, which is then brought to reflux. The remaining n-butyl chloride is added, and the mixture is stirred at room temperature until all magnesium is consumed.
-
Ethynylation: The resulting butylmagnesium chloride solution is cooled to 0°C. Acetylene gas is bubbled through the solution for approximately 15 minutes to form ethynylmagnesium chloride.
-
Reaction with Benzaldehyde: A solution of benzaldehyde (1.0 g, 9.4 mmol) in 20 mL of anhydrous THF is added dropwise to the Grignard reagent at 0°C. The reaction mixture is stirred at this temperature for 6 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to yield α-ethynylbenzyl alcohol as a pale yellow oil (1.08 g, 86% yield).[1][2]
Protocol 2: Zinc-Catalyzed Asymmetric Alkynylation[3]
This protocol provides a general procedure for the enantioselective addition of terminal alkynes to aldehydes using a dinuclear zinc catalyst.
Materials:
-
(1R,2S)-N-benzyl-2-amino-1,2-diphenylethanol ligand (10 mol%)
-
Diethylzinc (ZnEt₂, 1.0 M in hexanes, 20 mol%)
-
Terminal Alkyne (1.5 equivalents)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equivalent)
-
Toluene (solvent)
Procedure:
-
Catalyst Formation: In a glovebox, the chiral ligand is dissolved in toluene. Diethylzinc solution is added, and the mixture is stirred for 30 minutes at room temperature.
-
Reaction: The terminal alkyne is added to the catalyst solution, followed by the aldehyde. The reaction vessel is sealed and stirred at a specified temperature (e.g., 40°C) for the required time (e.g., 12 hours).
-
Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by silica gel chromatography. Yields and enantiomeric excess (ee) are determined by NMR and chiral HPLC analysis, respectively.
Purification and Characterization
The primary method for purifying α-ethynylbenzyl alcohol is silica gel column chromatography .[1][2] A typical eluent system is a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate.
For characterization, standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch (around 3300 cm⁻¹) and the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm molecular weight.
The purified product is typically a pale yellow oil or a low-melting solid (mp 22-23 °C).[2]
Conclusion
The synthesis of α-ethynylbenzyl alcohol from benzaldehyde is a well-established transformation critical for accessing a range of complex organic molecules. The Grignard reaction remains a reliable and high-yielding method, suitable for large-scale synthesis, provided that stringent anhydrous conditions are maintained. Catalytic methods, particularly those employing zinc-based systems, offer a powerful alternative, enabling high enantioselectivity and broadening the scope for synthesizing chiral propargyl alcohols. The choice of synthetic route will depend on the specific requirements of the target molecule, including scale, desired stereochemistry, and functional group compatibility.
References
An In-depth Technical Guide to 1-Phenyl-2-propyn-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-2-propyn-1-ol, also known as ethynylphenylcarbinol or 1-phenylpropargyl alcohol, is a versatile propargyl alcohol that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring a phenyl ring, a hydroxyl group, and a terminal alkyne, provides multiple reactive sites for a variety of chemical transformations. This trifunctionality makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, natural products, and organic materials.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.
Physical and Chemical Properties
This compound is a white or colorless to light orange or yellow substance that can exist as a powder, lump, or clear liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O | [2][4][5] |
| Molecular Weight | 132.16 g/mol | [4][6] |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | [2] |
| Melting Point | 22-23 °C (lit.) | [5][7] |
| Boiling Point | 135-136 °C at 13 mmHg (lit.) | [7] |
| Density | 1.087 g/mL at 25 °C (lit.) | [7] |
| Refractive Index (n20/D) | 1.549 (lit.) | [7] |
| Flash Point | 90.5 ± 16.8 °C | [5] |
| CAS Number | 4187-87-5 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound. Key spectroscopic data are summarized below, with links to publicly available spectra.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[6]
-
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present, notably the hydroxyl (-OH) and alkyne (C≡C-H) groups.[6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[8]
Synthesis of this compound
This compound is commonly synthesized via the nucleophilic addition of an ethynyl (B1212043) group to benzaldehyde (B42025). Two primary methods are widely employed, both utilizing readily available starting materials.
Method 1: Reaction of Benzaldehyde with Acetylene (B1199291)
This method involves the in-situ generation of a Grignard reagent from n-butyl chloride and magnesium, which then reacts with acetylene gas to form an ethynyl Grignard reagent. Subsequent reaction with benzaldehyde yields the desired product.
Caption: Synthesis of this compound from Benzaldehyde and Acetylene.
Method 2: Reaction of Benzaldehyde with Ethynylmagnesium Bromide
A more direct approach involves the use of a commercially available or pre-prepared solution of ethynylmagnesium bromide. This Grignard reagent is added to a solution of benzaldehyde to form the product.[4]
-
Reaction Setup: A solution of benzaldehyde (e.g., 2.0 mL, 19.7 mmol) in distilled tetrahydrofuran (B95107) (THF, 10 mL) is cooled to 0 °C in a reaction flask under an inert atmosphere.[4]
-
Addition of Grignard Reagent: Ethynylmagnesium bromide solution (e.g., 51 mL, 59.1 mmol) is added to the cooled benzaldehyde solution.[4]
-
Reaction: The resulting mixture is stirred at 0 °C for 1 hour and then for 19 hours at room temperature.[4]
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether (Et₂O).[4]
-
Purification: The combined organic layers are washed with brine, dried over magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography (eluent: pentane/EtOAc, 95:5) to yield this compound.[4]
Chemical Reactivity and Applications in Synthesis
The trifunctional nature of this compound makes it a versatile substrate for a variety of chemical transformations, positioning it as a key intermediate in the synthesis of more complex molecules.
Reactions at the Alkyne Moiety
The terminal alkyne is a key functional group that participates in several important carbon-carbon bond-forming reactions.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the synthesis of substituted alkynes and conjugated enynes.[3][9] this compound can be coupled with various aryl or vinyl halides to introduce diverse substituents at the terminus of the alkyne.
References
- 1. This compound | 4187-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]
- 6. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4187-87-5 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Spectroscopic Data Analysis of 1-Phenyl-2-propyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Phenyl-2-propyn-1-ol, a valuable building block in organic synthesis. The guide details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.55 - 7.30 | m | Aromatic protons (C₆H₅) |
| 5.45 | s | Methine proton (-CH(OH)-) |
| 2.90 | s | Hydroxyl proton (-OH) |
| 2.65 | s | Alkynyl proton (-C≡CH) |
Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | C (quaternary, aromatic) |
| 128.8 | CH (aromatic) |
| 128.5 | CH (aromatic) |
| 126.7 | CH (aromatic) |
| 83.5 | C (alkynyl, C≡CH) |
| 75.0 | CH (alkynyl, C≡CH) |
| 64.5 | CH (methine, -CH(OH)-) |
Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3290 | Strong, Sharp | ≡C-H stretch (alkynyl C-H) |
| 2120 | Weak | C≡C stretch (alkyne) |
| 1600, 1490, 1450 | Medium to Weak | C=C stretch (aromatic ring) |
| 1050 | Strong | C-O stretch (alcohol) |
Sample Preparation: Thin film.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 132 | 40 | [M]⁺ (Molecular ion) |
| 131 | 100 | [M-H]⁺ |
| 105 | 85 | [M-C₂H]⁺ or [C₆H₅CO]⁺ |
| 77 | 60 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse width of 90 degrees.
-
¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.[1][2][3]
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A drop of neat this compound was placed between two sodium chloride (NaCl) plates to form a thin liquid film.[4][5][6]
-
Data Acquisition: The sample was placed in the spectrometer's sample compartment. A background spectrum of the empty NaCl plates was recorded and automatically subtracted from the sample spectrum. The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the ion source via direct injection.
-
Ionization: The sample was ionized using a standard electron energy of 70 eV.
-
Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The spectrum was recorded over a mass-to-charge (m/z) range of 50-200.
Data Interpretation and Visualization
The following diagrams illustrate the relationship between the spectroscopic data and the molecular structure of this compound.
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
Caption: Correlation of ¹H NMR Signals to the Molecular Structure.
Caption: Key Functional Group Absorptions in the IR Spectrum.
References
An In-depth Technical Guide to 1-Phenyl-2-propyn-1-ol: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyl-2-propyn-1-ol (CAS No. 4187-87-5), a key propargyl alcohol derivative used as a versatile building block in organic synthesis and drug discovery. This document details its commercial availability, key chemical and physical properties, established synthesis protocols, and its role in various chemical transformations.
Commercial Availability and Suppliers
This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in various purities, with >98% being common. Key suppliers include Sigma-Aldrich (Merck), Tokyo Chemical Industry (TCI), Fisher Scientific, and a variety of vendors listed on online chemical marketplaces like ChemicalBook and Chemsrc. The compound is also known by synonyms such as α-Ethynylbenzenemethanol and 1-Phenylpropargyl Alcohol[1][2][3][4].
Table 1: Prominent Commercial Suppliers
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Sigma-Aldrich | 226610 | 98% | 1 g, 10 g |
| TCI America | P0220 | >98.0% (GC) | 1 g, 5 g |
| Fisher Scientific | AC392760050 | - | 5 g, 25 g |
| GFS Chemicals | 811 | 98% | - |
Note: Availability and product numbers may vary by region. Researchers should consult the respective supplier websites for the most current information.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for its effective use in experimental settings. The data presented below is compiled from various supplier and public chemical databases.
Table 2: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 4187-87-5 | [1][3] |
| EC Number | 224-064-6 | [1][3] |
| MDL Number | MFCD00021860 | [3] |
| PubChem CID | 20155 | [1] |
| Formula & Weight | ||
| Molecular Formula | C₉H₈O | [1][4][5] |
| Molecular Weight | 132.16 g/mol | [1][3][5] |
| Physical Properties | ||
| Appearance | White or Colorless to Light orange/Yellow powder, lump, or clear liquid | [2][4] |
| Melting Point | 22-23 °C (lit.) | [3][5][6] |
| Boiling Point | 135-136 °C / 13 mmHg (lit.) | [3][6] |
| Density | 1.087 g/mL at 25 °C (lit.) | [3][6] |
| Refractive Index (n20/D) | 1.549 (lit.) | [3][6] |
| Flash Point | 99 °C / 210.2 °F (closed cup) | [3][7] |
| Solubility | No specific data available in search results. |
Synthesis and Experimental Protocols
This compound is typically synthesized via the addition of an ethynyl (B1212043) group to benzaldehyde (B42025). The most common method involves a Grignard reaction using ethynylmagnesium bromide or by bubbling acetylene (B1199291) gas through a solution containing another Grignard reagent to form the acetylide in situ.
This protocol is adapted from procedures found in chemical synthesis databases.[8]
Objective: To synthesize (±)-1-phenyl-2-propyn-1-ol from benzaldehyde and ethynylmagnesium bromide.
Materials:
-
Benzaldehyde (19.7 mmol)
-
Ethynylmagnesium bromide (0.5 M solution in THF, 59.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Pentane/Ethyl acetate (95:5) solvent system
Procedure:
-
Dissolve benzaldehyde (2.0 mL, 19.7 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethynylmagnesium bromide solution (51 mL, 59.1 mmol) to the stirred benzaldehyde solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 19 hours.[8]
-
After the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[8]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).[8]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography using a pentane/ethyl acetate (95:5) eluent to afford the pure this compound as a pale yellow oil or powder.[8]
The following diagram illustrates the general workflow for this synthesis and purification process.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. The terminal alkyne and the secondary alcohol functionalities allow for a wide range of chemical transformations.
-
Click Chemistry: As a terminal alkyne, it is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" used in bioconjugation and materials science.[2]
-
Metal-Catalyzed Reactions: It is used in the synthesis of various metal-organic complexes and as a precursor for indenylidene catalysts in olefin metathesis reactions.[9]
-
Heterocycle Synthesis: The propargyl alcohol moiety is a key pharmacophore and a precursor for synthesizing various heterocyclic compounds, such as oxathiolene oxides, which have been investigated for their potential as cancer chemopreventive agents.[10]
-
Chiral Synthesis: The chiral versions, (R)- and (S)-1-Phenyl-2-propyn-1-ol, are important synthons for the asymmetric synthesis of complex molecules. Enzymatic kinetic resolution has been studied as a method to separate the enantiomers.[11]
Safety and Handling
According to safety data sheets, this compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][7]
-
GHS Hazard Statements: H302, H315, H319, H335[3]
-
Personal Protective Equipment (PPE): Appropriate protective gloves, chemical safety goggles, and respiratory protection (e.g., N95 dust mask) should be used when handling this chemical.[3][7]
-
Storage: It is classified as a combustible liquid and should be stored accordingly.[3] As a low-melting solid, storage in glass should be avoided to prevent breakage.[12]
Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.[7]
References
- 1. alpha-Ethynylbenzenemethanol | C9H8O | CID 20155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4187-87-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 98 4187-87-5 [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS#:4187-87-5 | Chemsrc [chemsrc.com]
- 6. This compound | 4187-87-5 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. gfschemicals.com [gfschemicals.com]
The Synthetic Versatility of Propargyl Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propargyl alcohols, organic compounds containing a hydroxyl group attached to a propargyl group, are remarkably versatile building blocks in modern organic synthesis. Their unique bifunctionality, possessing both a reactive alkyne and a hydroxyl group, allows for a diverse array of chemical transformations, making them invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the core synthetic utility of propargyl alcohols, focusing on key reactions, experimental protocols, and their application in the development of bioactive molecules.
Core Synthetic Transformations
The strategic importance of propargyl alcohols stems from their participation in a variety of powerful chemical reactions. Three of the most significant transformations are the Meyer-Schuster rearrangement, the Nicholas reaction, and the A³ coupling reaction. These reactions enable the conversion of the propargyl alcohol motif into a wide range of other functional groups and molecular scaffolds.
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[1] This reaction proceeds through a key allenic intermediate and is a powerful tool for the synthesis of enones, which are important structural motifs in many natural products and biologically active compounds.[1][2] The reaction can be promoted by a variety of Brønsted and Lewis acids.[2]
Experimental Protocol: Meyer-Schuster Rearrangement using a Phosphorus-Containing Brønsted Acid Catalyst [3]
A solution of the selected propargyl alcohol (1.0 mmol) is prepared in technical toluene (B28343) (1.0 mL). To this solution, an aqueous solution of hypophosphorous acid (50 wt%, 5–10 mol%) is added. The resulting reaction mixture is stirred vigorously at a temperature ranging from 90–110 °C for 18 hours. Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is extracted with ethyl acetate, and the combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude α,β-unsaturated carbonyl compound. Purification is typically achieved through column chromatography on silica (B1680970) gel.[3]
Table 1: Substrate Scope of the Meyer-Schuster Rearrangement [4]
| Entry | Propargyl Alcohol Substrate | Product | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 1-(p-Tolyl)prop-2-yn-1-ol | 1-(p-Tolyl)prop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 85 | >99:1 |
| 2 | 1-Phenylprop-2-yn-1-ol | 1-Phenylprop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 82 | >99:1 |
| 3 | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | 1-(4-Methoxyphenyl)prop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 91 | >99:1 |
| 4 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | 1-(4-Chlorophenyl)prop-2-en-1-one | H₃PO₂ (10) | 110 | 18 | 75 | >99:1 |
| 5 | 1-Cyclohexylprop-2-yn-1-ol | 1-Cyclohexylprop-2-en-1-one | H₃PO₂ (10) | 110 | 18 | 68 | >99:1 |
| 6 | 1,1-Diphenylprop-2-yn-1-ol | 1,1-Diphenylprop-2-en-1-one | H₃PO₂ (5) | 90 | 18 | 95 | - |
Logical Workflow for the Meyer-Schuster Rearrangement
Caption: Workflow for the Meyer-Schuster Rearrangement.
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargyl cation by complexation with dicobalt octacarbonyl (Co₂(CO)₈).[5] This stabilized cation can then react with a wide range of nucleophiles, followed by oxidative demetallation to afford the substituted alkyne.[5] The reaction is particularly useful for the synthesis of complex molecules as it allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[6]
Experimental Protocol: The Nicholas Reaction [7]
To a stirred solution of the propargyl alcohol (1.0 eq) in dichloromethane (B109758) (DCM) at room temperature is added dicobalt octacarbonyl (1.1 eq). The mixture is stirred for 1-5 hours to allow for complex formation. The reaction is then cooled to 0 °C, and the nucleophile (3.0 eq) is added, followed by the addition of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) (2.5 eq). The reaction is stirred for an additional 3.5 hours at this temperature. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting cobalt-complexed product is then dissolved in acetone (B3395972) at 0 °C, and ceric ammonium (B1175870) nitrate (B79036) (CAN) (4.4 eq) is added portion-wise. The mixture is warmed to room temperature and stirred for 1 hour to effect demetallation. The solvent is removed under reduced pressure, and the residue is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography.[7]
Table 2: Examples of Nucleophiles and Products in the Nicholas Reaction [8][9]
| Entry | Propargyl Alcohol Complex | Nucleophile | Product | Yield (%) |
| 1 | Co₂(CO)₆-complexed 1-phenylprop-2-yn-1-ol | Allyltrimethylsilane | 1-Phenyl-1-allylprop-2-yne | 85 |
| 2 | Co₂(CO)₆-complexed 1-ethynylcyclohexanol | Anisole | 1-(4-Methoxyphenyl)-1-ethynylcyclohexane | 78 |
| 3 | Co₂(CO)₆-complexed propargyl alcohol | N-Boc-L-serine methyl ester | N-Boc-O-propargyl-L-serine methyl ester | 97 |
| 4 | Co₂(CO)₆-complexed propargyl alcohol | N-Boc-L-cysteine methyl ester | N-Boc-S-propargyl-L-cysteine methyl ester | 89 |
| 5 | Co₂(CO)₆-complexed propargyl alcohol | Indole | 3-Propargylindole | 92 |
| 6 | Co₂(CO)₆-complexed propargyl alcohol | Phenol | Phenyl propargyl ether | 81 |
Logical Workflow for the Nicholas Reaction
Caption: Workflow for the Nicholas Reaction.
A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction that produces propargylamines.[10][11] This atom-economical reaction is typically catalyzed by a metal salt, most commonly copper(I), and proceeds under mild conditions.[11][12] Propargylamines are versatile intermediates in the synthesis of numerous nitrogen-containing bioactive molecules and natural products.[10][12]
Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction [12]
In a reaction vessel, the aldehyde (1.0 mmol), the amine (1.1 mmol), and the terminal alkyne (1.2 mmol) are combined in a suitable solvent, such as water or an organic solvent. A copper(I) salt catalyst, for example, copper(I) iodide (CuI, 1-5 mol%), is then added to the mixture. The reaction is stirred at room temperature or with gentle heating until completion, which is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude propargylamine (B41283) is then purified by column chromatography on silica gel.
Table 3: Substrate Scope of the Copper-Catalyzed A³ Coupling Reaction [5][13]
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine (B6355638) | Phenylacetylene | CuI (5) | H₂O | 80 | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | CuBr (2) | Toluene | 25 | 12 | 92 |
| 3 | 4-Methoxybenzaldehyde | Pyrrolidine | 1-Hexyne | CuCl (5) | CH₃CN | 60 | 6 | 88 |
| 4 | Furfural | Diethylamine | Trimethylsilylacetylene | CuI (3) | neat | 25 | 4 | 90 |
| 5 | Cyclohexanecarboxaldehyde | Dibenzylamine | Phenylacetylene | Cu(OTf)₂ (2) | Dioxane | 100 | 8 | 85 |
| 6 | Benzaldehyde | Aniline | Phenylacetylene | CuI (5) | H₂O | 100 | 12 | 80 |
Logical Workflow for the A³ Coupling Reaction
Caption: Workflow for the A³ Coupling Reaction.
Application in the Synthesis and Action of Bioactive Molecules
The synthetic methodologies described above have been instrumental in the synthesis of a variety of bioactive molecules. The resulting compounds often exhibit interesting pharmacological properties and can modulate key signaling pathways implicated in various diseases.
Osthole (B1677514): A Coumarin (B35378) with Diverse Biological Activities
Osthole is a natural coumarin that has been shown to possess anticancer, anti-inflammatory, and neuroprotective effects.[3] Its mechanism of action involves the modulation of several critical signaling pathways. For instance, in cancer cells, osthole can inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis.[13][14] It also affects the MAPK and NF-κB pathways, which are central to the inflammatory response.[7][15]
Signaling Pathway of Osthole in Cancer Cells
Caption: Osthole's inhibition of the PI3K/Akt pathway.
L-733,060: A Neurokinin-1 Receptor Antagonist
L-733,060 is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] The endogenous ligand for this receptor is Substance P, a neuropeptide involved in pain transmission, inflammation, and mood disorders.[1][16] By blocking the binding of Substance P to the NK-1 receptor, L-733,060 can modulate these physiological processes.[1] The synthesis of L-733,060 and its analogs often involves strategies that could incorporate propargyl alcohol-derived intermediates for the construction of the core piperidine scaffold.[17]
Signaling Pathway of L-733,060
Caption: L-733,060 antagonism of the NK-1 receptor.
Pardaxin (B1611699): An Antimicrobial Peptide with Anticancer Activity
Pardaxin is a marine-derived antimicrobial peptide that has demonstrated potent antitumor activity.[18][19] Its mechanism of action involves the induction of apoptosis in cancer cells through multiple signaling pathways.[9] Pardaxin has been shown to increase the production of reactive oxygen species (ROS) and activate caspase-dependent pathways.[19] Furthermore, it can modulate the expression of transcription factors such as c-FOS and components of the NF-κB signaling pathway.[5][20] While not directly synthesized from small molecule propargyl alcohols, the study of such complex natural products inspires synthetic efforts where propargyl groups can be introduced as reactive handles for further functionalization or to mimic key structural features.
Signaling Pathway of Pardaxin in Cancer Cells
Caption: Pardaxin's induction of apoptosis.
Conclusion
Propargyl alcohols are undeniably a cornerstone of modern organic synthesis. Their ability to undergo a diverse range of transformations, including rearrangements, additions, and multicomponent couplings, provides chemists with a powerful toolkit for the construction of complex molecular architectures. The applications of these synthons in the development of bioactive molecules, as exemplified by their role in the synthesis of compounds that modulate key signaling pathways, underscore their importance in drug discovery and development. The continued exploration of new reactions and applications of propargyl alcohols will undoubtedly lead to further advancements in both chemistry and medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardaxin, a Fish Antimicrobial Peptide, Exhibits Antitumor Activity toward Murine Fibrosarcoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antimicrobial peptide pardaxin exerts potent anti-tumor activity against canine perianal gland adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardaxin Activates Excessive Mitophagy and Mitochondria-Mediated Apoptosis in Human Ovarian Cancer by Inducing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Osthole: An up-to-date review of its anticancer potential and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. The mechanisms by which pardaxin, a natural cationic antimicrobial peptide, targets the endoplasmic reticulum and induces c-FOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Phenyl-2-propyn-1-ol via Grignard Reaction
Introduction
The Grignard reaction is a cornerstone in organic chemistry for the formation of carbon-carbon bonds. This method is particularly valuable for synthesizing alcohols from carbonyl compounds.[1][2] This document provides detailed protocols for the synthesis of 1-Phenyl-2-propyn-1-ol, a propargyl alcohol, through the reaction of a Grignard reagent with benzaldehyde (B42025). The primary route involves the nucleophilic addition of an ethynylmagnesium halide to the electrophilic carbonyl carbon of benzaldehyde.[3][4] The resulting magnesium alkoxide intermediate is subsequently protonated during an acidic workup to yield the final alcohol product.[1][5]
Propargyl alcohols like this compound are important building blocks in organic synthesis, serving as precursors for a wide variety of more complex molecules, including dienes and enediynes.[6] The protocols outlined herein are intended for researchers and professionals in chemical synthesis and drug development.
Reaction Mechanism
The synthesis proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group. The general mechanism involves the following steps:
-
Formation of the Grignard Reagent: An organomagnesium halide (Grignard reagent) is prepared. For this synthesis, ethynylmagnesium bromide is the key reagent. It can be prepared in situ from acetylene (B1199291) and a simpler Grignard reagent like ethylmagnesium bromide or generated from other precursors.[7][8]
-
Nucleophilic Attack: The ethynyl (B1212043) Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.[5][9]
-
Protonation (Workup): The reaction mixture is treated with a mild acid, typically a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and yield this compound.[1][3]
Data Presentation
Physical and Chemical Properties of this compound
The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value |
| Molecular Formula | C₉H₈O[10] |
| Molecular Weight | 132.16 g/mol [10][11] |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid[10] |
| Melting Point | 22-23 °C (lit.)[11][12] |
| Boiling Point | 135-136 °C / 13 mmHg (lit.)[11][12] |
| Density | 1.087 g/mL at 25 °C (lit.)[11][12] |
| Refractive Index (n20/D) | 1.549 (lit.)[11][12] |
| CAS Number | 4187-87-5[10][11] |
Summary of Reaction Parameters
This table outlines typical reaction conditions and yields reported for the synthesis of this compound using a Grignard reagent.
| Parameter | Value | Reference |
| Grignard Reagent | Ethynylmagnesium bromide | [3] |
| Substrate | Benzaldehyde | [3] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 6 to 20 hours | [3] |
| Workup | Saturated aqueous NH₄Cl | [3] |
| Purification | Silica (B1680970) gel column chromatography | [3] |
| Yield | 86% to quantitative | [3] |
Experimental Protocols
The following protocol is a detailed procedure for the synthesis of (±)-1-Phenyl-2-propyn-1-ol.
Materials and Reagents:
-
Benzaldehyde (C₇H₆O)
-
Ethynylmagnesium bromide (C₂HBrMg), 0.5 M solution in THF[13]
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask, two-necked, flame-dried
-
Reflux condenser
-
Dropping funnel or syringe
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel (or septum for syringe addition), and a condenser under an inert atmosphere of argon or nitrogen.[3]
-
Addition of Reactants: To the flask, add a solution of benzaldehyde (e.g., 2.0 mL, 19.7 mmol) dissolved in anhydrous THF (10 mL).[3]
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[3]
-
Grignard Reagent Addition: Slowly add the ethynylmagnesium bromide solution (e.g., 51 mL of 0.5 M solution, ~3 equivalents) to the stirred benzaldehyde solution at 0 °C.[3]
-
Reaction: Stir the resulting mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 19 hours.[3]
-
Quenching: After the reaction is complete, cool the flask again to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, dilute with water to dissolve all salts. Extract the aqueous layer with ethyl acetate or diethyl ether (e.g., 3 x 10 mL).[3]
-
Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using an eluent of 5-10% ethyl acetate in pentane (B18724) or petroleum ether) to afford the pure this compound.[3]
-
Characterization: The final product, obtained as a pale yellow oil or powder, can be characterized by spectroscopic methods (NMR, IR) and its physical properties compared with literature values.[3]
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mysite.science.uottawa.ca [mysite.science.uottawa.ca]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. brainly.com [brainly.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound 98 4187-87-5 [sigmaaldrich.com]
- 12. This compound | 4187-87-5 [chemicalbook.com]
- 13. scientificlabs.ie [scientificlabs.ie]
Experimental protocol for the synthesis of 1-Phenyl-2-propyn-1-ol
Application Notes: Synthesis of 1-Phenyl-2-propyn-1-ol
Introduction
This compound, also known as ethynylphenylcarbinol, is a valuable propargylic alcohol used as a key intermediate in organic synthesis. Its structure incorporates a hydroxyl group and a terminal alkyne, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and novel organic materials. The most common and effective method for its synthesis is the nucleophilic addition of an acetylide anion to benzaldehyde (B42025), typically achieved through a Grignard reaction.[1][2][3] This protocol details two reliable methods for this synthesis, providing a comprehensive guide for laboratory preparation.
Chemical Reaction Scheme
The fundamental transformation involves the reaction of benzaldehyde with an ethynyl (B1212043) Grignard reagent. The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product.
Caption: General reaction for the synthesis of this compound.
Experimental Protocols
Two primary variations of the Grignard synthesis are presented. Method A utilizes a commercially available Grignard reagent, while Method B details the in situ preparation of the necessary reagent.
Critical Safety Note: Grignard reactions are highly sensitive to moisture and air.[1][4] All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[5][6] Tetrahydrofuran (THF) must be anhydrous.
Method A: Using Commercial Ethynylmagnesium Bromide
This method is more direct, relying on a pre-prepared solution of the Grignard reagent.
1. Materials and Reagents:
-
Benzaldehyde
-
Ethynylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Pentane/EtOAc or Petroleum Ether/EtOAc)
2. Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of benzaldehyde (2.0 mL, 19.7 mmol) dissolved in 10 mL of distilled THF.[5]
-
Addition of Grignard Reagent: Cool the flask to 0°C using an ice bath. Slowly add ethynylmagnesium bromide solution (51 mL, 59.1 mmol, assuming a typo in the source and it should be ~25-30 mmol for a 1.2-1.5 molar excess) to the benzaldehyde solution.[5]
-
Reaction: Stir the resulting mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 19 hours.[5]
-
Work-up: Cool the reaction mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a pentane/ethyl acetate (95:5) eluent system to yield the pure product.[5]
Method B: In Situ Generation of Acetylide Reagent
This method generates the required acetylide from acetylene (B1199291) gas, which is useful when commercial ethynylmagnesium bromide is unavailable.
1. Materials and Reagents:
-
Magnesium turnings
-
Iodine (a small crystal)
-
n-Butyl chloride
-
Acetylene gas
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (Petroleum Ether/EtOAc)
2. Procedure:
-
Grignard Reagent Preparation: Place magnesium turnings (518 mg, 28.3 mmol) in a pre-flame-dried, two-necked round-bottom flask under an argon atmosphere.[5][6] Add 30 mL of anhydrous THF and a small crystal of iodine. Add a portion of n-butyl chloride (total 2.23 mL, 28.3 mmol) dropwise and reflux the mixture to initiate the Grignard reagent formation. Continue adding the remaining n-butyl chloride and stir at room temperature until all the magnesium is consumed.[5][6]
-
Acetylide Formation: Cool the reaction mixture to 0°C in an ice bath. Bubble acetylene gas through the solution for approximately 15 minutes.[5][6]
-
Addition of Benzaldehyde: While maintaining the temperature at 0°C, add a solution of benzaldehyde (1.0 g, 9.4 mmol) in 20 mL of THF.[5][6]
-
Work-up and Extraction: Quench the reaction with a saturated aqueous solution of NH₄Cl. Dilute with water and extract with ethyl acetate.[5][6]
-
Drying and Purification: Combine the organic layers, dry with anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography (eluent: 10% ethyl acetate in petroleum ether) to afford the product as a pale yellow oil.[5][6]
Data Presentation
Table 1: Comparison of Reagent Quantities
| Reagent | Method A | Method B | Molar Mass ( g/mol ) | Role |
|---|---|---|---|---|
| Benzaldehyde | 2.0 mL (19.7 mmol)[5] | 1.0 g (9.4 mmol)[5][6] | 106.12 | Electrophile |
| Ethynylmagnesium Bromide | 51 mL (0.5M soln.)[5] | N/A | ~127.24 | Nucleophile Source |
| Magnesium | N/A | 518 mg (28.3 mmol)[5][6] | 24.31 | Grignard Reagent |
| n-Butyl Chloride | N/A | 2.23 mL (28.3 mmol)[5][6] | 92.57 | Grignard Precursor |
| Acetylene Gas | N/A | Bubbled for 15 min[5][6] | 26.04 | Nucleophile Source |
| THF (Solvent) | ~60 mL | ~50 mL | 72.11 | Solvent |
Table 2: Reaction Conditions and Product Details
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Temperature | 0°C to Room Temp.[5] | 0°C[5][6] |
| Reaction Time | 20 hours (1 hr at 0°C, 19 hrs at RT)[5] | 6 hours[5][6] |
| Purification | Silica Gel Chromatography (Pentane/EtOAc 95:5)[5] | Silica Gel Chromatography (Pet. Ether/EtOAc 90:10)[5][6] |
| Reported Yield | Quantitative (~100%)[5] | 86%[5][6] |
| Product Appearance | Pale yellow powder[5] | Pale yellow oil[5][6] |
Table 3: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O[7] |
| Molecular Weight | 132.16 g/mol [7] |
| Melting Point | 22-23 °C (lit.)[6] |
| Boiling Point | 135-136 °C at 13 mm Hg (lit.)[6] |
| Density | 1.087 g/mL at 25 °C (lit.)[6] |
| Refractive Index (n²⁰/D) | 1.549 (lit.)[6] |
| CAS Number | 4187-87-5[6] |
Experimental Workflow Visualization
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 4187-87-5 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Application of 1-Phenyl-2-propyn-1-ol in Click Chemistry: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for drug discovery, bioconjugation, and materials science. The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne. 1-Phenyl-2-propyn-1-ol is a versatile terminal alkyne that serves as a valuable building block in these reactions. Its propargylic alcohol functionality can be a handle for further chemical modifications or can play a role in the biological activity of the final triazole product. This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions.
Core Concepts and Applications
This compound is a key reagent in the synthesis of 1,4-disubstituted 1,2,3-triazoles. The CuAAC reaction is highly regioselective, exclusively yielding the 1,4-isomer. The resulting triazole ring is a bioisostere for amide bonds and is metabolically stable, making it an attractive scaffold in medicinal chemistry.
Key Applications Include:
-
Drug Discovery: Synthesis of novel heterocyclic compounds for screening as potential therapeutic agents. The triazole core is found in a variety of approved drugs.
-
Bioconjugation: Linking of biomolecules, such as peptides, proteins, and nucleic acids, for diagnostic and therapeutic purposes. The reaction's biocompatibility allows it to be performed in aqueous media.
-
Materials Science: Development of functionalized polymers and dendrimers with tailored properties.
Data Presentation: Representative CuAAC Reactions
The following tables summarize quantitative data from representative CuAAC reactions involving terminal alkynes, including those structurally similar to this compound, to provide an expectation of reaction performance.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition of Benzyl (B1604629) Azide with Various Terminal Alkynes
| Alkyne | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Phenylacetylene | 1 mol% CuI, 0.1 mmol Et₃N | Cyrene™ | 12 | 30 | 88 |
| 1-Ethynyl-4-fluorobenzene | 1 mol% CuI, 0.1 mmol Et₃N | Cyrene™ | 12 | 30 | 96 |
| 1-Ethynyl-4-methoxybenzene | 1 mol% CuI, 0.1 mmol Et₃N | Cyrene™ | 12 | 30 | 95 |
| 3-Phenyl-2-propyn-1-ol | 1 mol% CuI, 0.1 mmol Et₃N | Cyrene™ | 12 | 30 | 92 |
Data adapted from a study on CuAAC reactions in a biomass-derived solvent.[1][2]
Table 2: One-Pot Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
| Halide | Alkyne | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzyl Bromide | Phenylacetylene | CuI, D-Glucosamine, KOH | DMF/H₂O (1:1) | 2 | Room Temp | 92 |
| 4-Nitrobenzyl Bromide | Phenylacetylene | CuI, D-Glucosamine, KOH | DMF/H₂O (1:1) | 2.5 | Room Temp | 94 |
| 4-Methoxybenzyl Chloride | Phenylacetylene | CuI, D-Glucosamine, KOH | DMF/H₂O (1:1) | 3 | Room Temp | 90 |
This table illustrates a one-pot procedure where the organic azide is generated in situ from the corresponding halide and sodium azide, followed by the click reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Benzyl)-4-(1-hydroxy-1-phenylmethyl)-1H-1,2,3-triazole
This protocol describes a standard CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) Iodide (CuI)
-
Deionized Water
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: One-Pot Synthesis from an Organic Halide
This protocol is for a one-pot reaction where the azide is generated in situ, which is a safer and more efficient approach.
Materials:
-
This compound
-
Benzyl bromide (or other suitable organic halide)
-
Sodium azide (NaN₃)
-
Copper(I) Iodide (CuI)
-
Sodium Ascorbate (B8700270)
-
Dimethylformamide (DMF) or a t-BuOH/H₂O mixture
-
Standard laboratory glassware
Procedure:
-
Azide Formation: In a round-bottom flask, dissolve the organic halide (e.g., benzyl bromide, 1.0 mmol) and sodium azide (1.2 mmol) in the chosen solvent (e.g., 10 mL of DMF). Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours to form the organic azide in situ.
-
Cooling: Cool the reaction mixture to room temperature.
-
Addition of Alkyne and Catalyst: To the mixture containing the in situ generated azide, add this compound (1.0 mmol), Copper(I) Iodide (0.05 mmol), and sodium ascorbate (0.1 mmol).
-
Reaction: Stir the reaction at room temperature and monitor by TLC.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
Application of 1-Phenyl-2-propyn-1-ol in the Synthesis of Pharmaceutical Intermediates
Introduction
1-Phenyl-2-propyn-1-ol is a versatile propargyl alcohol that serves as a valuable building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive hydroxyl group, a terminal alkyne, and a phenyl ring, allows for diverse chemical transformations, making it a key starting material for the construction of complex heterocyclic scaffolds found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the formation of pyrazole (B372694) and triazole ring systems, which are prevalent in antifungal and other therapeutic agents.
Application 1: Synthesis of Substituted Pyrazole Intermediates
Substituted pyrazoles are a critical class of heterocyclic compounds in medicinal chemistry, known for their broad range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. This compound can be efficiently converted into 3-phenyl-1H-pyrazole derivatives, which can serve as precursors to more complex pharmaceutical agents. The synthesis proceeds via a one-pot reaction involving an initial Meyer-Schuster rearrangement to an α,β-unsaturated ketone intermediate, followed by cyclocondensation with a hydrazine (B178648) derivative.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of substituted phenyl-pyrazole intermediates.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole
This protocol details the synthesis of 1,3-diphenyl-1H-pyrazole from this compound and phenylhydrazine (B124118).
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add phenylhydrazine (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,3-diphenyl-1H-pyrazole.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 132.16 | 10 | 1.0 |
| Phenylhydrazine | 108.14 | 11 | 1.1 |
| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 1,3-Diphenyl-1H-pyrazole | 220.28 | 75-85 | >98 (by NMR) |
Application 2: Synthesis of 1,2,3-Triazole Intermediates via Click Chemistry
The 1,2,3-triazole moiety is a prominent feature in many pharmaceuticals due to its metabolic stability and ability to form hydrogen bonds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound serves as an excellent alkyne component in this reaction.
Experimental Workflow for Triazole Synthesis
Application Notes: 1-Phenyl-2-propyn-1-ol and its Derivatives as Precursors for Ruthenium Indenylidene Catalysts
Introduction
Ruthenium-based olefin metathesis catalysts are indispensable tools in modern organic synthesis and polymer science, valued for their high functional group tolerance and broad applicability.[1] Among the various classes of ruthenium carbenes, indenylidene complexes represent a highly active and versatile family of catalysts. The use of propargyl alcohols, particularly 1-phenyl-2-propyn-1-ol and its diaryl derivatives, has emerged as an efficient and atom-economical route for their synthesis.[2] This method provides a significant advantage over other synthetic strategies by utilizing stable, often commercially available, and convenient carbene sources to generate highly active metathesis catalysts.[3] These catalysts are pivotal in various transformations, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP), with applications extending to the synthesis of complex molecules in the pharmaceutical and materials science industries.[3][4]
Key Advantages of Propargyl Alcohol Precursors
The synthesis of ruthenium indenylidene complexes from derivatives of this compound offers several distinct advantages for researchers:
-
Stable and Convenient Precursors: Propargyl alcohols like 1,1-diphenyl-2-propyn-1-ol (B1359810) are stable, solid compounds that are easy to handle, avoiding the need for more sensitive or difficult-to-prepare carbene sources.[3]
-
High-Yielding, Scalable Synthesis: The synthetic protocols are often straightforward, adaptable to large-scale preparations, and can produce the desired catalysts in high yields.[3][5]
-
Access to Highly Active Catalysts: This route provides access to first-generation indenylidene catalysts (e.g., those with phosphine (B1218219) ligands), which are highly active and, in some cases, show performance superior to classical Grubbs catalysts in terms of reaction rate and yield.[3]
-
Versatility in Catalyst Design: The initial phosphine-containing indenylidene complex can serve as a versatile precursor for further modification, such as ligand exchange with N-heterocyclic carbenes (NHCs) or more electron-donating phosphines (e.g., tricyclohexylphosphine (B42057), PCy₃), to tune catalytic activity and stability.[5][6][7]
Catalyst Synthesis Workflow and Mechanism
The general workflow for synthesizing a highly active indenylidene catalyst involves a two-step process. First, a ruthenium phosphine precursor is reacted with a propargyl alcohol derivative to form an intermediate indenylidene complex. This complex is then treated with a more strongly donating ligand, such as tricyclohexylphosphine (PCy₃), to generate the final, more active catalyst.
The formation of the indenylidene moiety from a propargyl alcohol is believed to proceed through a ruthenium allenylidene intermediate. This intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the stable indenylidene carbene structure.[2]
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of ruthenium indenylidene catalysts using 1,1-diphenyl-2-propyn-1-ol, a commonly used derivative of this compound.[5][8]
Protocol 1: Synthesis of Dichloro(1,3-diphenylindenylidene)bis(triphenylphosphine)ruthenium(II)
-
Materials and Equipment:
-
RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))
-
1,1-Diphenyl-2-propyn-1-ol
-
Anhydrous dioxane
-
Hydrochloric acid (HCl) solution
-
Schlenk flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon source
-
Standard glassware for filtration and purification
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add RuCl₂(PPh₃)₃ and 1.3 equivalents of 1,1-diphenyl-2-propyn-1-ol.
-
Add anhydrous dioxane as the solvent.
-
Add a catalytic amount of HCl.
-
Heat the reaction mixture to 90 °C with stirring.[5]
-
Monitor the reaction progress by taking aliquots for ³¹P NMR analysis until completion.
-
Upon completion, cool the mixture to room temperature.
-
Isolate the product by precipitation, filtration, and washing with a suitable solvent (e.g., hexane (B92381) or isopropanol) to yield the complex as a solid.
-
Protocol 2: Synthesis of Dichloro(1,3-diphenylindenylidene)bis(tricyclohexylphosphine)ruthenium(II)
-
Materials and Equipment:
-
Dichloro(1,3-diphenylindenylidene)bis(triphenylphosphine)ruthenium(II) (from Protocol 1)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask, magnetic stirrer, nitrogen/argon source
-
Isopropanol for washing
-
-
Procedure:
-
Dissolve the PPh₃-containing precursor complex in anhydrous CH₂Cl₂ in a Schlenk flask under an inert atmosphere.
-
Add 3 equivalents of tricyclohexylphosphine (PCy₃) to the solution at room temperature.[5]
-
Stir the mixture at room temperature. The ligand exchange is typically rapid.
-
Monitor the reaction by ³¹P NMR to confirm the disappearance of the starting material and the appearance of the product.
-
Purify the final product by precipitation with isopropanol, followed by filtration and washing to obtain the target catalyst as a red-brown solid in high yield (>90%).[5]
-
Data and Performance Summary
The synthesis of indenylidene catalysts via this route is efficient, and the resulting complexes show excellent catalytic activity. The substitution of PPh₃ ligands with the bulkier and more electron-donating PCy₃ ligands is known to significantly enhance catalytic performance in olefin metathesis reactions.[6][7]
Table 1: Representative Synthesis Yields
| Step | Product | Typical Yield | Reference |
|---|---|---|---|
| 1 | RuCl₂(indenylidene)(PPh₃)₂ | 40-50% | [6] |
| 2 | RuCl₂(indenylidene)(PCy₃)₂ | >90% |[5] |
Table 2: Performance in Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate (DEDAM)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|
| RuCl₂(indenylidene)(PPh₃)₂ | 1.0 | CDCl₃ | 20 | >120 | <10 | [6][7] |
| RuCl₂(indenylidene)(PCy₃)₂ | 0.5 | CDCl₃ | 20 | 35 | ~90 |[5] |
The data clearly demonstrates that while the PPh₃-ligated complex shows little to no activity under mild conditions, the PCy₃-ligated analogue is a highly efficient catalyst, achieving high conversion with lower catalyst loading in a short time.[5][7] This highlights the critical role of the phosphine ligand in tuning the activity of the ruthenium center. The bulkier PCy₃ ligand is thought to dissociate more readily, facilitating the initiation of the catalytic cycle.[6]
References
- 1. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Method for the Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indenylidene complexes of ruthenium: optimized synthesis, structure elucidation, and performance as catalysts for olefin metathesis--application to the synthesis of the ADE-ring system of nakadomarin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ruthenium complexes and their catalytic applications: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis, Determination, and Catalytic Measurement of Ruthenium Indenylidene Complexes used in Olefin Metathesis — Adam Cap [adamcap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Propargyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral propargyl alcohols are invaluable building blocks in organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of two highly functionalizable moieties: a stereogenic center bearing a hydroxyl group and a reactive carbon-carbon triple bond. The development of efficient and highly enantioselective methods for their synthesis is therefore a critical area of research. This document provides an overview of prominent catalytic systems, detailed experimental protocols for their application, and a summary of their performance with various substrates.
Key Methodologies
The most prevalent and effective strategies for the enantiose-lective synthesis of chiral propargyl alcohols involve the asymmetric addition of terminal alkynes to aldehydes. This is typically achieved using a chiral catalyst that coordinates to both the aldehyde and the alkyne, thereby facilitating a highly face-selective nucleophilic attack. Among the various systems developed, two have emerged as particularly robust and widely applicable: the zinc-based system popularized by Carreira and the titanium-BINOL catalyzed approach.
Zinc-Catalyzed Asymmetric Alkynylation of Aldehydes
A practical and highly effective method for the enantioselective synthesis of propargyl alcohols utilizes a catalyst system composed of zinc triflate (Zn(OTf)₂) and a chiral amino alcohol, most commonly (+)-N-methylephedrine.[1][2][3][4] This method is operationally simple, can often be performed in the presence of air and moisture, and employs readily available and relatively inexpensive reagents.[1][2] The reaction proceeds with high enantioselectivity for a broad range of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes.[2][3]
Titanium-BINOL Catalyzed Asymmetric Alkynylation of Aldehydes
Another powerful strategy involves the use of a catalyst generated in situ from 1,1'-bi-2-naphthol (B31242) (BINOL) and a titanium(IV) isopropoxide (Ti(OiPr)₄). This system is particularly effective for the asymmetric addition of alkynylzinc reagents to a wide variety of aldehydes.[5][6] While this method may require the pre-formation of the alkynylzinc species, it offers excellent enantioselectivity and has been successfully applied to the synthesis of complex molecules.[7]
Data Presentation
The following tables summarize the performance of the aforementioned catalytic systems with a variety of substrates, providing a comparative overview of their efficiency and selectivity.
Table 1: Enantioselective Alkynylation of Aldehydes using Zn(OTf)₂ and (+)-N-Methylephedrine [1][2][3]
| Entry | Aldehyde | Alkyne | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylacetylene | 95 | 98 |
| 2 | p-Tolualdehyde | Phenylacetylene | 96 | 99 |
| 3 | p-Anisaldehyde | Phenylacetylene | 94 | 97 |
| 4 | Cyclohexanecarboxaldehyde | Phenylacetylene | 92 | 99 |
| 5 | Isovaleraldehyde | Phenylacetylene | 85 | 98 |
| 6 | Benzaldehyde | 1-Hexyne | 93 | 96 |
| 7 | Cyclohexanecarboxaldehyde | 1-Hexyne | 90 | 97 |
| 8 | Cinnamaldehyde | Phenylacetylene | 88 | 95 |
Table 2: Enantioselective Alkynylation of Aldehydes using (S)-BINOL and Ti(OiPr)₄ [5][6][7]
| Entry | Aldehyde | Alkyne | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylacetylene | 92 | 96 |
| 2 | p-Chlorobenzaldehyde | Phenylacetylene | 95 | 97 |
| 3 | 2-Naphthaldehyde | Phenylacetylene | 90 | 98 |
| 4 | Cyclohexanecarboxaldehyde | Phenylacetylene | 88 | 94 |
| 5 | Heptanal | Phenylacetylene | 85 | 92 |
| 6 | Benzaldehyde | 1-Heptyne | 91 | 95 |
| 7 | Cyclohexanecarboxaldehyde | 1-Heptyne | 87 | 93 |
| 8 | Furfural | Phenylacetylene | 89 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Zn(OTf)₂/(+)-N-Methylephedrine Catalyzed Enantioselective Alkynylation of Aldehydes[3][8]
Materials:
-
Zinc triflate (Zn(OTf)₂) (1.1 equiv)
-
(+)-N-Methylephedrine (1.2 equiv)
-
Triethylamine (B128534) (Et₃N) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Toluene (B28343) (anhydrous, though reagent-grade can often be used)[2]
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv).
-
Add anhydrous toluene to the flask to achieve a final concentration of approximately 0.3 M with respect to the aldehyde.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add triethylamine (1.2 equiv) to the mixture and continue stirring for another 30 minutes.
-
Add the terminal alkyne (1.5 equiv) to the reaction mixture and stir for 15 minutes.
-
Add the aldehyde (1.0 equiv) dropwise to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral propargyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Protocol 2: General Procedure for the (S)-BINOL/Ti(OiPr)₄ Catalyzed Enantioselective Alkynylation of Aldehydes[5][7]
Materials:
-
Terminal alkyne (2.2 equiv)
-
Diethylzinc (B1219324) (Et₂Zn, 1.0 M in hexanes) (2.0 equiv)
-
(S)-BINOL (0.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation of the Alkynylzinc Reagent: To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (2.2 equiv) and anhydrous toluene. Cool the solution to 0 °C and add diethylzinc (2.0 equiv, 1.0 M in hexanes) dropwise. After the addition is complete, warm the mixture to room temperature and then heat at 50 °C for 2 hours. Cool the solution to room temperature.
-
Catalyst Formation and Alkynylation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve (S)-BINOL (0.2 equiv) in anhydrous dichloromethane. Add Ti(OiPr)₄ (1.2 equiv) and stir the mixture at room temperature for 30 minutes.
-
Cool the catalyst solution to 0 °C and add the aldehyde (1.0 equiv).
-
Slowly add the pre-formed alkynylzinc solution from step 1 to the catalyst-aldehyde mixture at 0 °C.
-
Stir the reaction at 0 °C for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral propargyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the zinc-catalyzed enantioselective alkynylation of aldehydes and a general experimental workflow for these types of reactions.
Caption: Proposed catalytic cycle for the Zn(OTf)₂/(+)-N-methylephedrine system.
Caption: A generalized workflow for enantioselective propargyl alcohol synthesis.
References
- 1. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 2. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. pnas.org [pnas.org]
- 6. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are crucial for the pharmaceutical and fine chemical industries. Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative to traditional chemical methods. This application note details a microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol, an important chiral building block. The use of microwave irradiation in conjunction with enzymatic catalysis can significantly accelerate reaction rates, leading to shorter reaction times and improved efficiency.[1]
The protocol described herein utilizes Novozym 435, an immobilized Candida antarctica lipase (B570770) B, which is a robust and versatile biocatalyst known for its high enantioselectivity in the resolution of a wide range of chiral alcohols. The reaction proceeds via a transesterification with vinyl acetate (B1210297) as the acyl donor in a non-aqueous medium. This method provides a scalable and environmentally friendly process for the production of optically active 1-phenyl-2-propyn-1-ol.[1]
Data Presentation
The following tables summarize the key quantitative data for the microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol.
Table 1: Summary of Optimized Reaction Outcomes
| Parameter | Value | Reference |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase B) | [1] |
| Substrate | (±)-1-Phenyl-2-propyn-1-ol | [1] |
| Acyl Donor | Vinyl Acetate | [1] |
| Solvent | n-Hexane | [1] |
| Reaction Time | 2 hours | [1] |
| Maximum Conversion | 48.78% | [1] |
| Enantiomeric Excess (e.e.) | 93.25% | [1] |
| Rate Improvement (Microwave vs. Conventional) | ~1.28 times | [1] |
Table 2: Representative Experimental Protocol Parameters
| Parameter | Recommended Value/Range | Notes |
| Substrate Concentration | 40–250 mM | Optimization may be required depending on the specific microwave setup. |
| Acyl Donor to Substrate Molar Ratio | 1:1 to 3:1 | A higher ratio can drive the reaction towards completion but may complicate downstream processing. |
| Enzyme Loading (Novozym 435) | 2–20 mg/mL | Higher enzyme loading can increase the reaction rate but also the cost. |
| Solvent | n-Hexane (or other non-polar solvents like toluene) | Ensure the solvent is suitable for microwave heating and does not denature the enzyme.[1] |
| Microwave Power | 100–300 W (pulsed) | Use a dedicated scientific microwave reactor with temperature and power control. |
| Temperature | 40–60 °C | Monitor the temperature closely to avoid enzyme denaturation. |
| Agitation | 150–400 rpm | Continuous stirring is crucial for homogenous mixing and heat distribution. |
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted enzymatic kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol.
Materials and Equipment:
-
(±)-1-Phenyl-2-propyn-1-ol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate
-
n-Hexane (anhydrous)
-
Microwave reactor with temperature and power control and magnetic stirring capability
-
Reaction vials suitable for microwave synthesis
-
Magnetic stir bars
-
Filtration setup (e.g., syringe filter)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Reaction Setup:
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add (±)-1-phenyl-2-propyn-1-ol (e.g., at a concentration of 240 mM).
-
Add the desired volume of anhydrous n-hexane.
-
Add vinyl acetate (e.g., at a molar ratio of 3:1 to the substrate).
-
Finally, add Novozym 435 (e.g., 11 mg/mL).
-
-
Microwave-Assisted Reaction:
-
Seal the reaction vial and place it in the microwave reactor.
-
Set the reaction temperature to 42°C and the microwave power to a level that maintains this temperature with pulsed application (e.g., 150 W).
-
Set the stirring rate to 200 rpm.
-
Run the reaction for the desired time (e.g., 75 minutes for near 50% conversion). The optimal time of 2 hours can be used to achieve the results in Table 1.[1]
-
-
Reaction Quenching and Sample Preparation:
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the enzyme by filtration. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the unreacted (S)-1-phenyl-2-propyn-1-ol and the product (R)-1-phenyl-2-propynyl acetate.
-
-
Analysis:
-
Determine the conversion and enantiomeric excess of the substrate and product using a suitable chiral analytical method, such as HPLC with a Chiralcel column or chiral GC.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying kinetic mechanism of the reaction.
Conclusion
The microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol using Novozym 435 is an efficient and green method for the synthesis of this valuable chiral intermediate. The significant rate enhancement observed under microwave irradiation, coupled with the high enantioselectivity of the enzyme, makes this a compelling approach for both academic research and industrial applications. The provided protocol and data serve as a valuable resource for scientists and professionals in the field of drug development and chiral synthesis. Further optimization of reaction parameters may lead to even higher conversions and enantiomeric purity.
References
Application Notes and Protocols for the Oxidation of 1-Phenyl-2-propyn-1-ol to 1-phenyl-2-propyne-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of propargyl alcohols is a fundamental transformation in organic synthesis, yielding valuable ynones which are versatile building blocks for a variety of complex molecules. 1-Phenyl-2-propyne-1-one, in particular, serves as a key intermediate in the synthesis of various heterocyclic compounds and has been explored for its potential in medicinal chemistry. This document provides detailed protocols for the oxidation of 1-phenyl-2-propyn-1-ol to 1-phenyl-2-propyne-1-one using common and efficient laboratory methods.
Chemical Reaction and Workflow
The overall chemical transformation is the selective oxidation of the secondary alcohol group of this compound to a ketone, yielding 1-phenyl-2-propyne-1-one.
Caption: Oxidation of this compound.
A general experimental workflow for this oxidation and subsequent purification is outlined below.
Caption: General experimental workflow.
Comparative Data of Oxidation Methods
The choice of oxidizing agent is crucial for achieving high yields and purity. Below is a summary of common methods for the oxidation of this compound.
| Oxidizing Agent | Solvent(s) | Typical Reaction Time | Typical Yield | Notes |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 1-4 hours | ~90%[1] | Strong oxidant, high yield. Requires careful handling due to the carcinogenicity of Cr(VI) compounds.[2] |
| PCC (Pyridinium Chlorochromate) | Dichloromethane (DCM) | 2-4 hours | Good to high | Milder than Jones reagent, good for sensitive substrates. Can be challenging to handle due to the formation of a tarry residue.[3][4][5] |
| MnO₂ (Manganese Dioxide) | Dichloromethane (DCM), Chloroform | Several hours to days | Variable | Selective for allylic and benzylic alcohols. Reaction time can be long. |
| Fe(NO₃)₃·9H₂O / TEMPO | Toluene, Acetonitrile | 1-6 hours | Good to high | A greener alternative using a catalytic amount of iron and TEMPO with air as the terminal oxidant. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Chromium-based reagents are toxic and carcinogenic and should be handled with extreme care.
Protocol 1: Jones Oxidation
This protocol is based on the reported high-yield synthesis of 1-phenyl-2-propyne-1-one.[1]
Materials:
-
This compound
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to 5 mL of water. Allow the solution to cool to room temperature.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.32 g (10 mmol) of this compound in 25 mL of acetone. Cool the flask in an ice-water bath to 0-5 °C.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 20 °C during the addition. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been consumed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[2]
-
Filter the mixture through a pad of Celite to remove the chromium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
To the residue, add 50 mL of water and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield 1-phenyl-2-propyne-1-one as a yellow solid.
-
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is a general method for the oxidation of secondary alcohols to ketones.[3][4][5]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a stirred suspension of 3.2 g (15 mmol) of PCC and 3 g of Celite® in 30 mL of anhydrous DCM in a 100 mL round-bottom flask, add a solution of 1.32 g (10 mmol) of this compound in 10 mL of anhydrous DCM in one portion.
-
Oxidation: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. A black, tarry precipitate will form during the reaction.
-
Workup:
-
Upon completion of the reaction, dilute the mixture with 50 mL of diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford 1-phenyl-2-propyne-1-one.
-
Protocol 3: Iron(III) Nitrate (B79036)/TEMPO Catalyzed Aerobic Oxidation
This protocol is based on a greener, catalytic method for the oxidation of alcohols.
Materials:
-
This compound
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium chloride (NaCl)
-
Toluene or Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.32 g (10 mmol) of this compound in 50 mL of toluene.
-
Addition of Catalysts: To the solution, add Fe(NO₃)₃·9H₂O (0.40 g, 1 mmol, 10 mol%), TEMPO (0.16 g, 1 mmol, 10 mol%), and NaCl (0.29 g, 5 mmol, 50 mol%).
-
Oxidation: Stir the mixture vigorously at room temperature under an atmosphere of air (e.g., by using a balloon filled with air or by leaving the flask open to the air through a drying tube).
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.
-
Workup:
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to give 1-phenyl-2-propyne-1-one.
-
Applications in Drug Development and Research
1-Phenyl-2-propyne-1-one and its derivatives are of interest in medicinal chemistry. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been synthesized and evaluated as potential inhibitors of MCR-1, a protein that confers resistance to colistin, a last-resort antibiotic.[6] Additionally, phenylpropiophenone derivatives have been investigated for their potential as anticancer agents. The core structure of 1-phenyl-2-propyne-1-one is a valuable scaffold for the synthesis of a variety of biologically active molecules.
References
- 1. osti.gov [osti.gov]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Meyer-Schuster Rearrangement Studies with 1-Phenyl-2-propyn-1-ol
Introduction
The Meyer-Schuster rearrangement is a classic and valuable chemical reaction in organic synthesis that converts secondary and tertiary propargyl alcohols into α,β-unsaturated aldehydes or ketones.[1] This acid-catalyzed isomerization proceeds through a formal 1,3-hydroxyl shift and subsequent tautomerization.[2] The reaction is a powerful tool for the atom-economical synthesis of α,β-unsaturated carbonyl compounds, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[3]
This document focuses on the Meyer-Schuster rearrangement of 1-Phenyl-2-propyn-1-ol, a terminal propargyl alcohol, which rearranges to form cinnamaldehyde, an important fragrance and flavoring agent. While traditionally catalyzed by strong acids, modern methods employ transition metal catalysts, such as gold(I) complexes, which can facilitate the reaction under milder conditions with high yields.[1][3] Studies have shown that the efficiency and mechanism of the gold-catalyzed rearrangement can be significantly influenced by the choice of solvent and the nature of the counterion.[3][4]
Reaction Mechanism
The classical Meyer-Schuster rearrangement under acidic conditions involves three main steps[1]:
-
Protonation: Rapid protonation of the hydroxyl group of the propargyl alcohol.
-
1,3-Shift: The slow, rate-determining step involving a 1,3-shift of the protonated hydroxyl group (as water), leading to the formation of an allene (B1206475) intermediate.
-
Tautomerism: Keto-enol tautomerization of the allenol intermediate, followed by deprotonation, yields the final α,β-unsaturated carbonyl compound.[1]
Gold(I) catalysts offer an alternative pathway, and computational studies suggest the reaction can proceed through an unexpected gold-oxetene intermediate, particularly in low polarity solvents.[3][4] The reactivity in these systems is highly dependent on both the solvent and the catalyst's counterion.[3]
Caption: Acid-catalyzed Meyer-Schuster rearrangement mechanism.
Data Presentation
The following table summarizes the quantitative data from a study on the gold(I)-catalyzed Meyer-Schuster rearrangement of this compound to cinnamaldehyde. The study investigated the effects of different solvents and counterions on the reaction's efficiency.
Table 1: Gold-Catalyzed Rearrangement of this compound Reaction Conditions: this compound (0.5 mmol), NHC-Au-X catalyst (0.0025 mmol), solvent (200 µL) at 50°C. Data represents conversion after 30 minutes.[5]
| Entry | Catalyst Counterion (X⁻) | Solvent | Dielectric Constant (ε) | Conversion (%) | TOF (h⁻¹) |
| 1 | OTf⁻ | p-Cymene | 2.2 | 87 | 174 |
| 2 | OTf⁻ | Toluene | 2.4 | 85 | 170 |
| 3 | OTf⁻ | 1,4-Dioxane | 2.2 | 80 | 160 |
| 4 | OTf⁻ | Anisole | 4.3 | 75 | 150 |
| 5 | OTf⁻ | Acetonitrile | 37.5 | 5 | 10 |
| 6 | OTf⁻ | DMSO | 46.7 | 0 | 0 |
| 7 | BF₄⁻ | p-Cymene | 2.2 | 70 | 140 |
| 8 | OTs⁻ | p-Cymene | 2.2 | 65 | 130 |
| 9 | TFA⁻ | p-Cymene | 2.2 | 55 | 110 |
| 10 | Cl⁻ | p-Cymene | 2.2 | <1 | <2 |
NHC = 1,3-bis(2,6-di-isopropylphenyl)-imidazol-2-ylidene OTf = Trifluoromethanesulfonate; OTs = Tosylate; TFA = Trifluoroacetate TOF = Turnover Frequency (mol_product / mol_catalyst) / t
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes a general procedure for synthesizing the starting material via the addition of an ethynyl (B1212043) Grignard reagent to benzaldehyde (B42025).[6]
Materials:
-
Magnesium turnings
-
n-Butyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (crystal)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Two-necked, round-bottomed flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Place magnesium (1.0 eq) in the flame-dried flask under an inert atmosphere.
-
Add anhydrous THF and a small crystal of iodine.
-
Add a small portion of n-butyl chloride (1.0 eq) dropwise to initiate the Grignard reagent formation, which may require gentle heating.
-
Once the reaction starts, add the remaining n-butyl chloride dropwise while maintaining a gentle reflux. Continue stirring until all the magnesium is consumed.
-
Cool the resulting Grignard reagent solution to 0°C in an ice bath.
-
Bubble acetylene gas through the solution for approximately 15 minutes to form ethynylmagnesium bromide.
-
Add a solution of benzaldehyde (0.33 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 6-19 hours.[6]
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford this compound as a pale yellow oil.[6][7]
Protocol 2: Gold-Catalyzed Meyer-Schuster Rearrangement
This protocol is adapted from the general procedure for the gold-catalyzed rearrangement of this compound to cinnamaldehyde.[5]
Materials:
-
This compound
-
NHC-Au-OTf (or other desired catalyst)
-
Anhydrous solvent (e.g., p-Cymene)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Equipment:
-
2 mL glass screw-top vial
-
Magnetic stirrer and hot plate
-
Oil bath
-
Micropipettes
-
NMR spectrometer
Procedure:
-
To a 2 mL glass vial, add the gold catalyst (e.g., NHC-Au-OTf, 1.8 mg, 0.0025 mmol).
-
Add the appropriate anhydrous solvent (200 µL).
-
Add this compound (61 µL, 0.5 mmol) to the vial.
-
Seal the vial and place it in a preheated oil bath at 50°C with magnetic stirring.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., every 15-30 minutes).
-
For monitoring, withdraw 10 µL of the reaction mixture and add it to 500 µL of CDCl₃ in an NMR tube.
-
Analyze the sample by ¹H NMR spectroscopy.
-
Calculate the conversion by integrating the signals corresponding to the starting material (this compound) and the product (cinnamaldehyde).[5] The conversion can be calculated using the formula: Conversion (%) = [Integral(cinnamaldehyde)] / [Integral(this compound) + Integral(cinnamaldehyde)] x 100.[5]
Caption: Experimental workflow from synthesis to rearrangement.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The mechanism of the gold(i)-catalyzed Meyer–Schuster rearrangement of this compound via 4-endo-dig cyclization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The mechanism of the gold(I)-catalyzed Meyer-Schuster rearrangement of this compound via 4- endo-dig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 4187-87-5 [chemicalbook.com]
Application Notes and Protocols: The Role of 1-Phenyl-2-propyn-1-ol in Olefin Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-phenyl-2-propyn-1-ol as a substrate in olefin metathesis reactions, particularly in the synthesis of functionalized 1,3-dienes. The protocols and data presented herein are intended to serve as a guide for the development of novel synthetic methodologies.
Introduction
Olefin metathesis is a powerful and versatile catalytic reaction for the formation of carbon-carbon double bonds.[1] Among its many variants, enyne metathesis, the reaction between an alkene and an alkyne, has emerged as a highly effective method for the synthesis of conjugated 1,3-dienes.[1] These structural motifs are prevalent in numerous biologically active compounds and are valuable building blocks in organic synthesis.[2]
This compound is a propargyl alcohol that can serve as a valuable precursor in enyne metathesis. Its participation in these reactions allows for the generation of phenyl-substituted 1,3-dienols, which are versatile intermediates for further chemical transformations. The hydroxyl group provides a convenient handle for subsequent functionalization, making this substrate particularly attractive for the construction of diverse molecular scaffolds in drug discovery and materials science. This document outlines the application of this compound in cross-enyne metathesis, providing exemplary data and a detailed experimental protocol.
Principle of Enyne Metathesis
Enyne metathesis is catalyzed by transition metal carbene complexes, most notably ruthenium-based catalysts such as the Grubbs and Hoveyda-Grubbs catalysts. The reaction can proceed through two generally accepted mechanistic pathways: the "yne-then-ene" or the "ene-then-yne" pathway. For ruthenium-based catalysts, the "ene-then-yne" pathway is often considered more likely.[3] In this process, the ruthenium carbene catalyst first reacts with the alkene partner to generate a new ruthenium alkylidene intermediate. This intermediate then undergoes a [2+2] cycloaddition with the alkyne of this compound to form a ruthenacyclobutene. Subsequent cycloreversion yields the 1,3-diene product and regenerates a ruthenium carbene, which continues the catalytic cycle. The formation of a thermodynamically stable conjugated diene system is a major driving force for the reaction.[1]
Data Presentation: Cross-Enyne Metathesis of Propargylic Alcohols
While specific quantitative data for the cross-enyne metathesis of this compound with a wide range of olefins is not extensively tabulated in the literature, the following table provides representative data for the cross-enyne metathesis of a generic propargylic alcohol with various terminal alkenes. This data is illustrative of the typical yields and conditions employed for such transformations. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally effective for these reactions.[4]
| Entry | Propargylic Alcohol | Alkene Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1-Octene | Grubbs II (5%) | CH₂Cl₂ | 40 | 12 | [Illustrative] 75 |
| 2 | This compound | Allylbenzene | Hoveyda-Grubbs II (3%) | Toluene | 25 | 8 | [Illustrative] 82 |
| 3 | This compound | Methyl acrylate | Grubbs II (5%) | CH₂Cl₂ | 40 | 16 | [Illustrative] 65 |
| 4 | This compound | Ethylene (1 atm) | Hoveyda-Grubbs II (3%) | Toluene | 50 | 6 | [Illustrative] 90 |
Note: The yields presented are illustrative and can vary based on the specific substrates, catalyst, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Cross-Enyne Metathesis of this compound with a Terminal Alkene
This protocol describes a general method for the ruthenium-catalyzed cross-enyne metathesis of this compound with a generic terminal alkene (e.g., 1-octene).
Materials:
-
This compound
-
Terminal alkene (e.g., 1-octene)
-
Grubbs Second Generation Catalyst or Hoveyda-Grubbs Second Generation Catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Nitrogen or Argon source
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) and the terminal alkene (1.2-2.0 eq.) in the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Catalyst Addition: To the stirred solution, add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) in one portion.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 40-50 °C). Monitor the progress of the reaction by TLC or GC-MS. Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst.[5]
-
Reaction Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 1,3-diene product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for cross-enyne metathesis.
Caption: Simplified catalytic cycle for enyne metathesis.
Conclusion
This compound is a versatile and valuable substrate for olefin metathesis, particularly in the context of enyne metathesis. It provides a straightforward route to phenyl-substituted 1,3-dienols, which are important intermediates in the synthesis of complex organic molecules and potential drug candidates. The use of commercially available ruthenium catalysts allows for efficient and selective transformations under mild reaction conditions. The protocols and information provided in these notes are intended to facilitate the application of this chemistry in a research and development setting.
References
- 1. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into ring-closing enyne metathesis with the second-generation Grubbs-Hoveyda catalyst: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. React App [pmc.umicore.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-2-propyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 1-Phenyl-2-propyn-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and high-yielding method is the nucleophilic addition of an acetylide to benzaldehyde (B42025). This is typically achieved using a Grignard reagent, specifically ethynylmagnesium bromide, which reacts with the carbonyl carbon of benzaldehyde.[1][2] The reaction is generally performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF).
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors are critical for maximizing the yield:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent.[3][4]
-
Reagent Quality: The magnesium turnings should be fresh and activated to ensure the efficient formation of the initial Grignard reagent.[5] Benzaldehyde should be pure and free from benzoic acid, which can result from oxidation.
-
Temperature Control: The reaction is typically initiated and carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.[1][2]
-
Stoichiometry: Using an excess of the ethynylmagnesium bromide reagent can help drive the reaction to completion.[1]
Q3: What kind of yields can be expected for this synthesis?
A3: With optimized conditions, the synthesis of this compound can achieve high yields. Published procedures report yields ranging from 86% up to quantitative yields after purification by silica (B1680970) gel chromatography.[1][2]
Q4: What are the potential side products in this synthesis?
A4: Common side products can include:
-
Wurtz-type coupling products: Formed from the reaction of the initial Grignard reagent (e.g., ethylmagnesium bromide) with the alkyl halide used in its formation.[3][5]
-
Unreacted Benzaldehyde: If the reaction is incomplete.
-
Benzyl alcohol and Benzoic acid: These can arise from the base-induced Cannizzaro reaction of benzaldehyde, although this is less common under Grignard conditions compared to strongly basic conditions.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Grignard Reaction Fails to Initiate
-
Question: I've combined the magnesium turnings and alkyl halide, but the reaction won't start. What can I do?
-
Answer: Failure to initiate is a classic problem in Grignard synthesis, usually due to a passivating oxide layer on the magnesium surface or trace amounts of water.[3]
-
Solution 1: Magnesium Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, exposing fresh metal. The disappearance of the purple iodine color is an indicator of initiation.[3] A few drops of 1,2-dibromoethane (B42909) can also be used as an activator.
-
Solution 2: Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry it at >120°C overnight and cool under an inert atmosphere (argon or nitrogen) before use.[3] Use freshly opened or distilled anhydrous solvents.
-
Solution 3: Mechanical Activation: Gently crush some of the magnesium turnings in the flask with a dry glass rod to expose a fresh surface.
-
Issue 2: Low Yield of this compound
-
Question: My final yield is significantly lower than expected. What are the likely causes?
-
Answer: Low yields can result from several factors throughout the process. A systematic approach to troubleshooting is recommended.
-
Cause A: Inefficient Grignard Reagent Formation: If the initial Grignard reagent (e.g., ethylmagnesium bromide) did not form efficiently, all subsequent steps will be compromised.
-
Cause B: Premature Quenching of the Grignard Reagent: The presence of water or acidic protons from sources other than the alkyne will destroy the Grignard reagent.
-
Recommendation: Double-check that all reagents (benzaldehyde, THF) and the acetylene (B1199291) gas source are anhydrous.
-
-
Cause C: Incomplete Reaction with Benzaldehyde: The reaction may not have gone to completion.
-
Recommendation: After adding the benzaldehyde at 0 °C, allow the reaction to warm to room temperature and stir for several hours (e.g., 6 to 19 hours) to ensure completion.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
References
Common side reactions in the synthesis of 1-Phenyl-2-propyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Phenyl-2-propyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the nucleophilic addition of an acetylide to benzaldehyde (B42025). This is typically achieved using a Grignard reagent, such as ethynylmagnesium bromide, which is reacted with benzaldehyde in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF).[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Cannizzaro Reaction: Benzaldehyde, which lacks α-hydrogens, can undergo self-disproportionation in the presence of a strong base to yield benzyl (B1604629) alcohol and benzoic acid.[2]
-
Wurtz-type Coupling: Homocoupling of the Grignard reagent or coupling with any remaining alkyl halide from its preparation can lead to symmetric byproducts.
-
Polymerization: Acetylenic compounds are susceptible to polymerization, which can be initiated by basic conditions or elevated temperatures.[3]
-
Meyer-Schuster Rearrangement: The desired product, a propargylic alcohol, can undergo rearrangement to form phenyl vinyl ketone (an α,β-unsaturated ketone) if exposed to acidic conditions, particularly during the workup.[3]
Q3: How can I minimize the formation of byproducts?
Minimizing side reactions requires careful control of reaction conditions:
-
Temperature: Maintain a low temperature (typically 0°C) during the addition of benzaldehyde to the Grignard reagent to control the exothermic reaction and reduce the rate of side reactions.[1]
-
Reagent Purity: Use freshly distilled benzaldehyde to remove any benzoic acid, which can interfere with the reaction.[2] Ensure all reagents and solvents are anhydrous, as water will quench the Grignard reagent.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination and unwanted oxidation.[1]
-
Controlled Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride at a low temperature to neutralize the reaction mixture gently and minimize the risk of Meyer-Schuster rearrangement.[1]
Q4: What are the best methods for purifying the crude this compound?
The primary methods for purification are:
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from non-polar byproducts and unreacted starting materials. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]
-
Distillation: For larger scale purification, vacuum distillation can be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or atmospheric carbon dioxide. | - Ensure all glassware is thoroughly flame-dried or oven-dried before use. - Use anhydrous solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Poor Quality Starting Materials: Benzaldehyde may be partially oxidized to benzoic acid. | - Use freshly distilled benzaldehyde for the reaction.[2] | |
| Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently for the recommended duration (e.g., 6 hours at 0°C, followed by stirring at room temperature).[1] | |
| Presence of Benzyl Alcohol and Benzoic Acid in the Product | Cannizzaro Reaction: The strong basicity of the Grignard reagent can induce the disproportionation of benzaldehyde.[2] | - Add the benzaldehyde solution slowly to the Grignard reagent at a low temperature (0°C) to maintain a low concentration of unreacted benzaldehyde. - Use a milder base if an alternative synthetic route is employed. |
| Formation of an α,β-Unsaturated Ketone | Meyer-Schuster Rearrangement: The propargylic alcohol product has rearranged under acidic conditions.[3] | - During the workup, use a buffered or weakly acidic quenching solution like saturated aqueous ammonium chloride instead of a strong acid. - Avoid excessive heat during purification steps if any acidic impurities are present. |
| Presence of High Molecular Weight, Insoluble Material | Polymerization: The acetylenic starting material or product has polymerized.[3] | - Maintain low reaction temperatures. - Avoid prolonged reaction times after the starting material has been consumed. - Use a moderate concentration of reagents. |
Visualizing Reaction Pathways and Workflows
Main Reaction and Key Side Reactions
References
Technical Support Center: Purification of 1-Phenyl-2-propyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-phenyl-2-propyn-1-ol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica (B1680970) gel. This technique is well-suited for separating the desired alcohol from common impurities generated during its synthesis.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: When synthesizing this compound via the reaction of an acetylide (like ethynylmagnesium bromide) with benzaldehyde, common impurities include:
-
Unreacted Benzaldehyde: This is a primary impurity if the reaction does not go to completion.
-
Side-products from the Grignard Reagent: If a Grignard reagent is prepared in situ, side-products from its formation may be present.
-
Polymerization Products: Aldehydes can sometimes undergo self-condensation or polymerization under the reaction conditions.
-
Coupling Products: In some cases, coupling of the acetylide can occur.
Q3: Which solvent system is recommended for the column chromatography of this compound?
A3: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically used. A common starting point is a 95:5 or 90:10 mixture of hexanes/petroleum ether and ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
Q4: What is a good target Rf value for this compound on a TLC plate before running the column?
A4: For effective separation, a retention factor (Rf) of approximately 0.2-0.3 for this compound in the chosen solvent system is generally recommended.[2] This typically provides a good balance between resolution and elution time.
Q5: Is this compound stable on silica gel?
A5: Secondary benzylic alcohols like this compound can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or dehydration. If you suspect compound instability, you can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[2] If instability is observed, using a deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina (B75360) may be beneficial.[3]
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines the purification of this compound using flash column chromatography on silica gel.
1. Preparation of the Slurry:
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). The consistency should be pourable but not overly dilute.
2. Packing the Column:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample solution to absorb completely into the silica gel.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting with the initial low-polarity solvent system. If a gradient elution is planned, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions in test tubes or other suitable containers.
5. Monitoring the Separation:
-
Monitor the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions.
6. Isolation of the Purified Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for this type of purification. |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A gradient from low to high polarity is often effective. |
| Starting Eluent Ratio | 95:5 to 90:10 (Hexanes:Ethyl Acetate) | Adjust based on TLC analysis.[1] |
| Target Rf Value (TLC) | 0.2 - 0.3 | Provides good separation.[2] |
| Silica Gel to Crude Product Ratio (w/w) | 30:1 for easy separations, up to 100:1 for difficult separations | A higher ratio improves resolution.[4] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low. | Optimize the solvent system using TLC. Test various ratios of hexanes and ethyl acetate to achieve a baseline separation of the desired product from impurities. |
| Column Overloading: Too much crude material was loaded onto the column. | Reduce the amount of sample loaded. A general guideline is to load 1-10% of the mass of the silica gel. | |
| Product is Not Eluting from the Column | Solvent Polarity is Too Low: The eluent is not polar enough to move the product through the column. | Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol (B129727) can be added. |
| Strong Adsorption to Silica Gel: The alcohol may be strongly interacting with the acidic silanol (B1196071) groups. | Consider using a modified eluent. Adding a small amount (0.1-1%) of triethylamine can help to mitigate strong adsorption. | |
| Product Elutes Too Quickly (with the solvent front) | Solvent Polarity is Too High: The eluent is too polar, causing all components to move quickly without separation. | Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (hexanes or petroleum ether). |
| Tailing Peaks | Interaction with Acidic Silica: The hydroxyl group of the alcohol is interacting strongly with the acidic sites on the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will help to produce more symmetrical peaks. |
| Compound Degradation on the Column: The product may be unstable on the acidic silica gel. | Test for stability on a TLC plate. If degradation is observed, consider using neutral alumina as the stationary phase or a deactivated silica gel. | |
| Cracked or Channeled Column | Improper Packing: The silica gel was not packed uniformly, or the column ran dry. | Ensure the column is packed carefully and uniformly. Never let the solvent level drop below the top of the silica bed. |
Visualizations
Caption: A flowchart illustrating the experimental workflow and troubleshooting steps for the purification of this compound.
References
Preventing polymerization during propargyl alcohol reactions
Welcome to the Technical Support Center for propargyl alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization and troubleshooting common issues encountered during experiments with propargyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of propargyl alcohol polymerization?
A1: Propargyl alcohol can polymerize through various mechanisms, often initiated by factors such as elevated temperatures, strong acids or bases, oxidizing agents, peroxides, and even exposure to sunlight.[1][2] The presence of certain metal catalysts can also promote polymerization under specific conditions. Uninhibited monomer vapor may form polymers in vents and confined spaces.[1]
Q2: How can I prevent polymerization during storage?
A2: To ensure the stability of propargyl alcohol during storage, it is crucial to keep it in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere like nitrogen or argon.[3] Containers should be tightly sealed to prevent exposure to air and moisture. Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[4]
Q3: Are there chemical inhibitors that can be added to prevent polymerization during a reaction?
A3: Yes, chemical inhibitors can be used to quench polymerization reactions. While specific inhibitors for propargyl alcohol are not as extensively documented as for other monomers like styrenes, free-radical scavengers are effective. These compounds work by reacting with and neutralizing the radical species that propagate the polymerization chain. Examples include butylated hydroxytoluene (BHT) and hydroquinone. The optimal concentration is typically low, in the range of 100-1000 ppm, but may need to be determined empirically for your specific reaction conditions.
Q4: Can reaction conditions be modified to suppress polymerization?
A4: Absolutely. Controlling reaction conditions is a key strategy. Running reactions at lower temperatures can significantly reduce the rate of polymerization.[5] The order of reagent addition is also important; for instance, adding the propargyl alcohol slowly to the reaction mixture can help maintain a low concentration of the reactive monomer and dissipate heat more effectively.[6] Using mild, non-acidic catalysts when possible is also recommended.[3]
Q5: What are the initial signs of polymerization in my reaction?
A5: The initial signs of polymerization can include a sudden increase in viscosity, a rapid rise in temperature (exotherm), and the formation of a precipitate or solid mass. In some cases, you might observe a color change in the reaction mixture. If any of these signs are observed, it is crucial to take immediate steps to control the reaction.
Troubleshooting Guides
This section provides troubleshooting for specific issues you might encounter during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Sudden, uncontrolled temperature increase (runaway reaction) | Runaway polymerization is occurring due to excessive heat generation.[7] | Immediate Action: 1. Stop any further addition of reagents. 2. Increase cooling to the reactor immediately. 3. If possible and safe, add a pre-prepared solution of a polymerization inhibitor (e.g., hydroquinone). 4. If the reaction cannot be controlled, evacuate the area and follow emergency safety protocols.[8] |
| Formation of an insoluble solid or gel in the reaction flask | Polymerization has occurred, leading to the formation of an insoluble polymer. | - If the reaction is still in the early stages, attempt to quench it with an inhibitor and cool it down. - If a significant amount of polymer has formed, the reaction may not be salvageable. The polymer can be difficult to remove from glassware. - Prevention for future experiments: Re-evaluate your reaction conditions. Consider lowering the temperature, using a more dilute solution, or adding a small amount of an inhibitor from the start.[6] |
| Low yield of the desired product with a significant amount of tar-like residue | This indicates slow polymerization or the formation of oligomers alongside your desired reaction. | - Optimize reaction time and temperature: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal endpoint before significant side products form.[6] - Purify starting materials: Impurities can sometimes initiate or catalyze polymerization. Ensure your propargyl alcohol and other reagents are of high purity. - Consider a different catalyst: If using a Lewis acid or a transition metal catalyst, it might be promoting polymerization. Explore milder catalyst options.[3] |
| A mixture of isomers (e.g., allene) is formed instead of the expected propargyl derivative | Rearrangement of the propargyl group can occur, especially under basic or high-temperature conditions. This is common in Grignard reactions.[5] | - Control the temperature: Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to suppress rearrangement.[5] - Choice of base: In base-catalyzed reactions, the choice of base can influence the outcome. Organolithium reagents or sodium amide for generating acetylides prior to adding the electrophile can sometimes provide better selectivity than Grignard reagents.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Low-Temperature Grignard Reaction to Minimize Side Reactions
This protocol describes the addition of a propargyl Grignard reagent to an aldehyde at low temperatures to minimize the risk of rearrangement and polymerization.
Materials:
-
Magnesium turnings
-
Mercuric chloride (catalytic amount)
-
Anhydrous diethyl ether or THF
-
Propargyl bromide
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a catalytic amount of mercuric chloride.
-
Add anhydrous ether to cover the magnesium.
-
Cool the flask to -10 °C in an ice-salt bath.
-
Add a solution of propargyl bromide in anhydrous ether dropwise to the stirred magnesium suspension. Maintain the temperature below 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional hour to ensure the formation of the Grignard reagent.
-
Cool the Grignard solution to -20 °C.
-
Add a solution of the aldehyde in anhydrous ether dropwise, maintaining the temperature at -20 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting propargyl alcohol by flash chromatography.
Protocol 2: Mild Nucleophilic Substitution of Propargyl Alcohol Using a Lewis Acid Catalyst
This protocol outlines a method for the substitution of the hydroxyl group of a propargyl alcohol using a mild Lewis acid catalyst to avoid the harsh conditions that can lead to polymerization.[3]
Materials:
-
Propargyl alcohol derivative
-
Nucleophile (e.g., indole, phenol, or thiol)
-
Gallium(III) triflate (Ga(OTf)₃) (5 mol%)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
To a solution of the propargyl alcohol (1.0 mmol) and the nucleophile (1.2 mmol) in acetonitrile (5 mL) in a round-bottom flask, add Ga(OTf)₃ (0.05 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.
-
Upon completion (often within 10-30 minutes), quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Visualizations
Polymerization Mechanisms
Propargyl alcohol can polymerize via cationic, anionic, or free-radical mechanisms depending on the initiator.
Caption: Overview of cationic, anionic, and free-radical polymerization pathways for propargyl alcohol.
Troubleshooting Workflow for Unexpected Polymerization
Caption: A logical workflow for troubleshooting unexpected polymerization during a reaction.
References
Troubleshooting low yields in Grignard reactions with benzaldehyde
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Grignard reactions involving benzaldehyde (B42025).
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that can lead to poor outcomes in your Grignard synthesis.
Question 1: My reaction yields are consistently low, and I suspect an issue with the Grignard reagent itself. What are the common failure points during its formation?
Answer: The successful formation of the Grignard reagent is paramount for the entire synthesis. Several factors can inhibit its creation:
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[1][2][3] This includes atmospheric moisture or residual water in your glassware or solvent.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours.
-
Use anhydrous solvents. It is best practice to use freshly opened bottles of anhydrous ether or THF or to distill the solvent from a suitable drying agent.[3]
-
Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1]
-
-
-
Quality of Magnesium: The surface of the magnesium turnings can oxidize, forming a passive layer of magnesium oxide that prevents the reaction.
-
Troubleshooting:
-
Use fresh, high-purity magnesium turnings.
-
Mechanically activate the magnesium by gently crushing the turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.[3]
-
-
-
Reaction Initiation: Sometimes, the reaction is slow to start.
-
Troubleshooting:
-
Add a small crystal of iodine to the magnesium turnings. The iodine can etch the magnesium surface, aiding the reaction.[4]
-
A few drops of 1,2-dibromoethane (B42909) can also be used as an initiator.[3]
-
Gentle warming with a heat gun may be necessary to start the reaction, but be prepared to cool the flask if the reaction becomes too vigorous.[4]
-
-
Question 2: I've confirmed my Grignard reagent has formed, but my final product yield after reacting with benzaldehyde is still poor. What side reactions could be occurring?
Answer: Several side reactions can compete with the desired nucleophilic addition to benzaldehyde, thereby reducing the yield of the secondary alcohol product.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted aryl or alkyl halide to form a homocoupled byproduct (e.g., biphenyl (B1667301) if using phenylmagnesium bromide).[5]
-
Troubleshooting:
-
Add the halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
-
Ensure efficient stirring to quickly disperse the halide as it is added.
-
-
-
Reaction with Oxygen: Grignard reagents can react with atmospheric oxygen. This is another reason to maintain a strict inert atmosphere throughout the process.
-
Reduction of Benzaldehyde: In some cases, particularly with bulky Grignard reagents, the reagent can act as a reducing agent, converting benzaldehyde to benzyl (B1604629) alcohol. This occurs via a hydride transfer from the β-carbon of the Grignard reagent.[6]
-
Troubleshooting:
-
Maintain a low reaction temperature during the addition of benzaldehyde.
-
Use Grignard reagents that lack β-hydrogens if this is a persistent issue.
-
-
Question 3: My workup procedure seems to result in product loss. What are the best practices for quenching the reaction and isolating the product?
Answer: The workup is a critical step where significant product loss can occur if not performed correctly.
-
Quenching: The intermediate magnesium alkoxide must be protonated to yield the final alcohol product.[1][7]
-
Troubleshooting:
-
The reaction should be quenched by slowly pouring the reaction mixture onto a cold, dilute acidic solution, typically aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[1] Do not add the quenching solution directly to the reaction flask, as this can be a highly exothermic and uncontrolled process.[8]
-
Using an ice bath during the quench is essential to manage the heat generated.[8]
-
-
-
Extraction: Proper extraction is key to isolating the product from the aqueous layer and inorganic salts.
-
Troubleshooting:
-
Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.
-
Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.
-
Wash the combined organic layers with brine to help remove residual water before drying with an anhydrous salt like MgSO₄ or Na₂SO₄.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a Grignard reaction with benzaldehyde?
A1: Ethereal solvents are essential for Grignard reactions. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common choices.[9] The ether molecules coordinate with the magnesium atom, stabilizing the Grignard reagent and keeping it in solution.[9] While both are effective, THF is a more polar solvent and can sometimes lead to faster reaction rates.[10] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative to THF and has shown excellent performance in many Grignard reactions.[5] Protic solvents like water or alcohols must be avoided as they will destroy the Grignard reagent.[1]
Q2: How does temperature affect the reaction yield?
A2: Temperature control is crucial at two stages:
-
Grignard Formation: This step is exothermic. While gentle heating may be needed for initiation, the reaction should be maintained at a gentle reflux. Overheating can promote side reactions like Wurtz coupling.[11]
-
Addition to Benzaldehyde: The addition of the Grignard reagent to benzaldehyde is also highly exothermic. This step should be performed at a low temperature (typically 0 °C) by adding the benzaldehyde solution dropwise to the Grignard reagent.[4] Low temperatures favor the desired nucleophilic addition over side reactions like reduction.[2]
Q3: Can I use an excess of the Grignard reagent to improve the yield?
A3: Using a slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is a common practice. This can help to compensate for any reagent that is inadvertently quenched by trace moisture or that participates in side reactions.[3] However, using a large excess can complicate the workup procedure, as more quenching agent will be required, generating more heat and potentially leading to product degradation.[8]
Data on Reaction Parameters
The yield of the Grignard reaction with benzaldehyde is sensitive to several experimental variables. The following table summarizes the impact of key parameters.
| Parameter | Condition | Effect on Yield | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | High | Stabilizes the Grignard reagent and is non-protic.[9] |
| Protic Solvents (e.g., Ethanol, Water) | No Product | The acidic proton of the solvent will quench the Grignard reagent.[1] | |
| Temperature | Low Temperature (0 °C) for Aldehyde Addition | High | Favors nucleophilic addition and minimizes side reactions.[2][4] |
| High Temperature for Aldehyde Addition | Low | Can increase the rate of side reactions such as reduction and enolization. | |
| Atmosphere | Inert (Nitrogen or Argon) | High | Prevents the Grignard reagent from reacting with atmospheric O₂, CO₂, and moisture.[1] |
| Air | Low | The Grignard reagent is readily destroyed by components of the air. | |
| Reagent Purity | Anhydrous Benzaldehyde | High | Prevents quenching of the Grignard reagent. |
| Benzaldehyde containing Benzoic Acid | Low | Benzoic acid will react with and consume the Grignard reagent. |
Standard Experimental Protocol
This protocol describes the preparation of phenylmagnesium bromide and its subsequent reaction with benzaldehyde to form diphenylmethanol (B121723).
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551), anhydrous
-
Benzaldehyde, anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine (crystal, for initiation)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, dissolve bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a change in color. If not, gently warm the flask.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Workup and Isolation:
-
Pour the reaction mixture slowly into a beaker containing a stirred, ice-cold solution of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude diphenylmethanol can be purified by recrystallization or column chromatography.
Visual Guides
Caption: A workflow diagram for troubleshooting low yields in Grignard reactions.
References
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. leah4sci.com [leah4sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Minimizing elimination byproducts in alkyne alkylation
Welcome to the technical support center for alkyne alkylation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize alkyne alkylation reactions, with a specific focus on minimizing the formation of elimination byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of terminal alkynes.
Question: My reaction is producing a low yield of the desired alkylated alkyne, and I'm observing a significant amount of alkene byproduct. What is happening and how can I fix it?
Answer:
This is a classic case of the undesired E2 elimination reaction competing with the desired SN2 substitution reaction. The acetylide anion, formed by deprotonating the terminal alkyne, is a strong base in addition to being a good nucleophile.[1][2][3] When it acts as a base, it can remove a proton from the alkyl halide, leading to the formation of an alkene (elimination byproduct) and regenerating the starting alkyne.[1]
Primary Cause: The structure of your alkyl halide is the most likely culprit. Secondary (2°) and tertiary (3°) alkyl halides are significantly more prone to elimination because the carbon atom bearing the leaving group is sterically hindered.[2][3] This steric hindrance makes it difficult for the bulky acetylide nucleophile to attack the carbon in an SN2 fashion, so the lower-energy pathway of abstracting a proton from a neighboring carbon (E2 elimination) is favored.[1]
Solutions:
-
Use a Less Hindered Alkyl Halide: The most effective solution is to use a methyl or primary (1°) alkyl halide.[1][2] These substrates are much less sterically hindered, which strongly favors the SN2 pathway.
-
Control the Temperature: Elimination reactions are generally favored by higher temperatures.[4] Running the reaction at a lower temperature can help to favor the substitution pathway. The optimal temperature will be dependent on the specific substrates and solvent.
-
Choice of Base and Solvent: While the acetylide is the nucleophile, the initial choice of base to deprotonate the alkyne and the solvent can play a role. Using a strong, non-nucleophilic base for the initial deprotonation in an appropriate aprotic solvent is standard. Common choices include sodium amide (NaNH₂) in liquid ammonia (B1221849) or sodium hydride (NaH) in THF.[5][6][7]
Question: My alkyne alkylation reaction is not going to completion, and I'm recovering a large amount of my starting terminal alkyne. What could be the issue?
Answer:
Incomplete deprotonation of the terminal alkyne is the most common reason for an incomplete reaction. The entire process relies on the formation of the acetylide anion, which then acts as the nucleophile.
Primary Causes:
-
Insufficiently Strong Base: The pKa of a terminal alkyne C-H bond is approximately 25.[2][3][6] To effectively deprotonate the alkyne, you must use a base whose conjugate acid has a pKa significantly higher than 25. Hydroxide or alkoxide bases are generally not strong enough.[8]
-
Insufficient Equivalents of Base: If your starting material is a dihalide and you are performing a double elimination to generate the alkyne in situ, followed by alkylation, you will need at least three equivalents of a very strong base. Two equivalents are for the two elimination steps, and a third is to deprotonate the resulting terminal alkyne to form the acetylide.[7][9][10]
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or on the glassware will quench the strong base and the acetylide anion as it forms.
Solutions:
-
Use an Appropriate Strong Base: Sodium amide (NaNH₂), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi) are all suitable for fully deprotonating terminal alkynes.[6][7]
-
Ensure Anhydrous Conditions: Use dry solvents and flame-dry your glassware under an inert atmosphere (e.g., nitrogen or argon) to remove any traces of water.
-
Check Stoichiometry: Carefully calculate and weigh the required equivalents of your base for the specific reaction you are running.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for elimination byproducts in alkyne alkylation?
The acetylide anion, which is the key intermediate for the alkylation, is both a strong nucleophile and a strong base.[1][3] This dual reactivity creates a competition between two pathways:
-
SN2 (Substitution): The acetylide acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a new carbon-carbon bond. This is the desired alkylation product.
-
E2 (Elimination): The acetylide acts as a base, abstracting a proton from a carbon adjacent to the leaving group on the alkyl halide. This results in the formation of a π-bond (an alkene) and the loss of the leaving group.[2]
Q2: How does the structure of the alkyl halide influence the substitution-to-elimination ratio?
The structure of the alkyl halide is the single most critical factor.[2][3] The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[11][12]
-
Methyl and Primary (1°) Halides: These are ideal for alkyne alkylation. They are unhindered, allowing the acetylide nucleophile easy access to the electrophilic carbon, leading predominantly to the SN2 product.[1][2]
-
Secondary (2°) Halides: These are sterically more hindered. As a result, E2 elimination becomes a significant competing reaction, and you will often obtain a mixture of substitution and elimination products.[2][3]
-
Tertiary (3°) Halides: These are highly hindered. The SN2 pathway is effectively blocked. With tertiary halides, E2 elimination is almost always the exclusive outcome.[1][3]
Q3: What is the role of temperature in controlling the reaction outcome?
Elimination reactions generally have a higher activation energy than substitution reactions and benefit from a greater increase in entropy.[4] Consequently, increasing the reaction temperature will favor the elimination pathway.[4] To minimize elimination byproducts, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q4: Can the solvent choice affect the selectivity of the reaction?
Yes, the solvent can influence the reaction.[13] For alkyne alkylation, polar aprotic solvents like THF, DMSO, or DMF are often used.[7] These solvents are good at solvating the cation (e.g., Na⁺ or Li⁺) of the acetylide salt, leaving the acetylide anion more "naked" and reactive. It's crucial to use anhydrous solvents to prevent protonation of the highly basic acetylide.
Data Presentation
Table 1: Comparison of Common Bases for Alkyne Deprotonation
| Base | Formula | pKa of Conjugate Acid | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Amide | NaNH₂ | ~38 (NH₃)[6] | Liquid Ammonia, THF | Very effective, inexpensive | Highly reactive with water, requires inert atmosphere |
| Sodium Hydride | NaH | ~35 (H₂) | THF, DMF | Safer to handle than NaNH₂ | Slower reaction times, can be heterogeneous |
| n-Butyllithium | n-BuLi | ~50 (Butane) | THF, Hexanes, Diethyl Ether | Very strong, highly effective | Pyrophoric, requires careful handling under inert atmosphere |
Table 2: Effect of Alkyl Halide Structure on Reaction Outcome
| Alkyl Halide Type | Primary Mechanism | Predominant Product | Notes |
| Methyl (CH₃-X) | SN2 | Substitution (Alkylation) | Ideal substrate, highest yields of alkylation product. |
| Primary (R-CH₂-X) | SN2 | Substitution (Alkylation) | Excellent substrate for alkylation.[1][2] |
| Secondary (R₂-CH-X) | SN2 vs. E2 | Mixture of Substitution and Elimination | Elimination becomes a major side reaction.[2][3] |
| Tertiary (R₃-C-X) | E2 | Elimination | Substitution product is generally not observed.[1][3] |
Experimental Protocols
Protocol: Alkylation of Phenylacetylene (B144264) with 1-Bromobutane (B133212)
This protocol describes a standard procedure for the alkylation of a terminal alkyne with a primary alkyl halide to minimize elimination byproducts.
Materials:
-
Phenylacetylene
-
Sodium amide (NaNH₂)
-
1-Bromobutane
-
Anhydrous liquid ammonia (or anhydrous THF)
-
Ammonium (B1175870) chloride (for quenching)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under a positive pressure of an inert gas (N₂ or Ar).
-
Deprotonation: If using liquid ammonia, cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of ammonia. Add sodium amide (1.1 equivalents) in portions. To this suspension, add phenylacetylene (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the sodium phenylacetylide.
-
Alkylation: Add 1-bromobutane (1.05 equivalents) dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and deionized water. Separate the organic layer. Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product (hex-1-ynylbenzene) by column chromatography on silica (B1680970) gel to isolate it from any unreacted starting materials or byproducts.
Visualizations
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. orgosolver.com [orgosolver.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Optimizing reaction conditions for enzymatic resolution of racemic alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic resolution of racemic alcohols. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the maximum theoretical yield for a kinetic resolution of a racemic alcohol?
In a standard kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture. This means that at 100% conversion of the reactive enantiomer, the maximum theoretical yield for the single product enantiomer is 50%, with the other 50% being the unreacted, less reactive enantiomer.[1] To achieve yields greater than 50%, a Dynamic Kinetic Resolution (DKR) process is required, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[1][2]
Q2: Which enzymes are most commonly used for the kinetic resolution of racemic alcohols?
Lipases are the most frequently used enzymes for the kinetic resolution of racemic alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[1][3] Among these, Candida antarctica Lipase (B570770) B (CALB), often immobilized on an acrylic resin as Novozym 435, is a popular choice and has been shown to be highly effective for a wide range of secondary alcohols.[1][4][5] Other commonly used lipases include those from Pseudomonas cepacia, Pseudomonas fluorescens, and Rhizomucor miehei.[1][6][7]
Q3: Why is vinyl acetate (B1210297) a commonly used acyl donor in these reactions?
Vinyl acetate is a popular acyl donor because it makes the transesterification reaction essentially irreversible.[8] During the reaction, the vinyl group is transferred to the alcohol, and the leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization removes the nucleophilic leaving group from the reaction mixture, preventing the reverse reaction from occurring and driving the equilibrium towards product formation.[8]
Troubleshooting Guide
Low Conversion or Slow Reaction Rate
Q: My enzymatic resolution is showing very low conversion even after an extended reaction time. What are the potential causes and how can I troubleshoot this?
A: Low conversion can stem from several factors related to the enzyme's activity and the reaction conditions. Here are common causes and troubleshooting steps:
-
Suboptimal Temperature: Enzymes have an optimal temperature range for activity.[9][10] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation and loss of activity.[9][11]
-
Incorrect Solvent Choice: The choice of organic solvent significantly impacts lipase activity and stability.[13][14] Polar solvents can strip the essential water layer from the enzyme, leading to inactivation, while non-polar solvents generally maintain higher enzyme activity.[15]
-
Solution: Use non-polar solvents like hexane (B92381) or toluene.[6][12] The hydrophobicity of the solvent, often measured by its log P value, is a key indicator; higher log P values are often preferred.[14][15]
-
-
Enzyme Inhibition: The products of the reaction, particularly the released alcohol from the acyl donor (e.g., ethanol (B145695) from ethyl esters), can cause product inhibition, slowing down the reaction.[8]
-
Insufficient Enzyme Loading: The amount of enzyme used directly influences the reaction rate.[10]
-
Solution: Increase the enzyme loading in a stepwise manner. Be aware that this can increase costs, so optimization is key.
-
-
Poor Mass Transfer: If the enzyme is immobilized, poor mixing can limit the diffusion of the substrate to the enzyme's active sites.[16]
-
Solution: Ensure adequate agitation or shaking. For sterically hindered substrates, dispersing the enzyme on a support like aluminum oxide can enhance the reaction rate by increasing the available surface area.[17]
-
Low Enantioselectivity (Low ee%)
Q: The conversion in my reaction is acceptable, but the enantiomeric excess (ee%) of both the product and the remaining substrate is low. How can I improve the enantioselectivity?
A: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers. This can be influenced by the reaction environment and the choice of enzyme.
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also sometimes decrease enantioselectivity.[12]
-
Solution: Try running the reaction at a lower temperature. This may slow down the reaction but can significantly enhance the enantiomeric excess.[1]
-
-
Inappropriate Solvent: The solvent can affect the conformation of the enzyme and its interaction with the substrate, thereby influencing enantioselectivity.[13]
-
Solution: Screen a variety of solvents, focusing on non-polar options. The optimal solvent is often substrate-dependent.
-
-
Wrong Choice of Lipase: Not all lipases are suitable for all substrates. Enantioselectivity is highly dependent on the specific enzyme-substrate pairing.
-
Acyl Donor Size: The steric bulk of the acyl donor can influence how the substrate fits into the active site, which can affect enantioselectivity.
-
Solution: Experiment with different acyl donors, such as vinyl butyrate (B1204436) or vinyl octanoate, which have bulkier acyl groups.[12]
-
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the enzymatic resolution of racemic alcohols, compiled from various studies.
Table 1: Effect of Different Lipases on the Kinetic Resolution of (RS)-2c *
| Entry | Lipase Source | Conversion (c %) | Enantiomeric Excess (eeS %) | Enantiomeric Excess (eeP %) | Enantiomeric Ratio (E) |
| 1 | Pseudomonas cepacia (Amano PS) | 49 | >99 | 95 | >200 |
| 2 | Pseudomonas cepacia (Amano PS-C II) | 50 | >99 | >99 | >200 |
| 3 | Pseudomonas fluorescens (Amano AK) | 49 | 94 | >99 | 158 |
| 4 | Candida antarctica B (CALB) | 39 | 63 | >99 | 43 |
*General conditions: (RS)-2c as substrate, vinyl acetate as acyl donor, hexane as solvent. Data extracted from a study on aryltrimethylsilyl chiral alcohols.[6][7]
Table 2: Influence of Solvent on the Kinetic Resolution of 1-phenylethanol
| Solvent | Log P | Conversion (%) | Enantiomeric Excess (ee %) |
| Dichloromethane | 1.25 | 25 | 92 |
| Toluene | 2.73 | 45 | 98 |
| n-Hexane | 3.90 | 50 | >99 |
| Isooctane | 4.50 | 50 | >99 |
*Data generalized from typical results showing the trend of increasing conversion and enantioselectivity with less polar solvents.
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution of a Racemic Alcohol
This protocol provides a general starting point for the transesterification of a racemic secondary alcohol using an immobilized lipase.
-
Reaction Setup: To a clean, dry vial, add the racemic alcohol (1 equivalent).
-
Add Solvent and Acyl Donor: Add an appropriate organic solvent (e.g., hexane or toluene, ~5-10 mL per mmol of alcohol) and the acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).[18]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).[18]
-
Reaction Incubation: Seal the vial and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 40°C).[8][18]
-
Monitoring: Periodically, take small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester.[18]
-
Work-up: Once the desired conversion (often close to 50%) and enantiomeric excess are achieved, stop the reaction. Filter off the enzyme. The enzyme can often be washed with solvent, dried, and reused.[8][18]
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by standard purification techniques such as column chromatography.[18]
Visualizations
The following diagrams illustrate key workflows and concepts in enzymatic resolution.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Comparison of KR and DKR pathways.
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. monash.edu [monash.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Challenges in the scale-up of 1-Phenyl-2-propyn-1-ol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Phenyl-2-propyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis method is the alkynylation of benzaldehyde (B42025). This is typically achieved through a Grignard reaction, where an acetylenic Grignard reagent, such as ethynylmagnesium bromide, is reacted with benzaldehyde.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: The primary safety concerns are associated with the Grignard reagent and acetylene (B1199291). Grignard reagents are highly reactive, flammable, and can be pyrophoric.[1][2] The reaction is exothermic, and inadequate temperature control on a larger scale can lead to a runaway reaction.[2][3] Acetylene is a flammable gas with wide explosive limits in air and can decompose explosively under pressure.[4] A thorough thermal hazard assessment is crucial before any scale-up.[5]
Q3: How can I minimize the formation of by-products during the Grignard reaction?
A3: To minimize by-products, it is essential to maintain strict anhydrous (dry) conditions to prevent quenching the Grignard reagent.[6] Slow, controlled addition of the Grignard reagent to the benzaldehyde solution at a low temperature can reduce the formation of side products like biphenyl (B1667301) (from Wurtz-type coupling).[7] Ensuring the quality and activation of the magnesium turnings is also critical for an efficient reaction.[6]
Q4: What are the recommended purification techniques for this compound at an industrial scale?
A4: While laboratory-scale purification often relies on silica (B1680970) gel column chromatography, industrial-scale purification typically employs vacuum distillation to separate the product from non-volatile impurities.[8] Depending on the purity requirements and the nature of the impurities, fractional distillation or recrystallization (if the crude product can be solidified) may also be viable options.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product formation | Inactive Grignard reagent due to moisture. | Ensure all glassware is flame-dried and solvents are anhydrous.[6] |
| Poor quality or passivation of magnesium turnings. | Use fresh, high-purity magnesium. Consider activating the magnesium with iodine or 1,2-dibromoethane.[6] | |
| Incomplete reaction. | Increase reaction time or consider a moderate increase in temperature, while carefully monitoring for side reactions. | |
| Product loss during workup | Formation of emulsions. | Use a saturated aqueous solution of ammonium (B1175870) chloride for quenching, which helps to break up emulsions.[6] |
| Product solubility in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent to maximize recovery. |
High Impurity Profile
| Symptom | Possible Impurity | Troubleshooting Steps |
| Presence of a high-boiling point impurity | Biphenyl (from Wurtz coupling). | Ensure slow, controlled addition of the alkyl halide during Grignard reagent formation.[7] Maintain a low reaction temperature. |
| Presence of unreacted benzaldehyde | Insufficient Grignard reagent. | Use a slight excess of the Grignard reagent. |
| Inefficient mixing at scale. | Ensure adequate agitation to maintain a homogeneous reaction mixture. The choice of stirrer (e.g., anchor vs. turbine) can be critical. | |
| Formation of tarry or polymeric materials | Side reactions at elevated temperatures. | Maintain strict temperature control, especially during the addition of reagents. Ensure the reaction is not overheating locally.[6] |
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on common laboratory practices.[9][10]
Materials:
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Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl bromide
-
Acetylene gas (or ethynylmagnesium bromide solution)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add anhydrous THF and a crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous THF to initiate the formation of ethylmagnesium bromide.
-
Acetylene Addition: Cool the Grignard reagent solution to 0°C and bubble dry acetylene gas through the solution for a set period. Alternatively, add a commercially available solution of ethynylmagnesium bromide.
-
Reaction with Benzaldehyde: Slowly add a solution of freshly distilled benzaldehyde in anhydrous THF to the acetylenic Grignard reagent at 0°C.
-
Quenching: After the reaction is complete (monitored by TLC), slowly quench the reaction mixture by adding it to a saturated aqueous solution of ammonium chloride at 0°C.
-
Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Data Presentation
Table 1: Comparison of Purification Techniques for Propargyl Alcohols
| Technique | Typical Purity | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | High resolution, applicable to a wide range of impurities.[11] | Can be time-consuming and requires large volumes of solvent. |
| Vacuum Distillation | 95-99% | Good for large-scale purification, effective for removing non-volatile or very volatile impurities.[8] | Requires the compound to be thermally stable; less effective for impurities with similar boiling points. |
| Recrystallization | >99% | Can yield very high purity, relatively simple and inexpensive. | Not always feasible if the compound is an oil or a suitable solvent cannot be found; yield can be lower.[8] |
Visualizations
Caption: Synthesis of this compound via Grignard Reaction.
Caption: Troubleshooting workflow for this compound production.
References
- 1. solechem.eu [solechem.eu]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20030109757A1 - Method for separation and recovery of propargyl alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Identification and removal of impurities from 1-Phenyl-2-propyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenyl-2-propyn-1-ol. The information provided addresses common issues related to the identification and removal of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities in this compound, typically synthesized via the Grignard reaction of benzaldehyde (B42025) and a metal acetylide (e.g., ethynylmagnesium bromide), are:
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Unreacted Benzaldehyde: Due to incomplete reaction, residual benzaldehyde is a frequent impurity.
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Residual Solvents: Solvents used in the synthesis and workup, such as tetrahydrofuran (B95107) (THF), diethyl ether (Et2O), pentane (B18724), and ethyl acetate (B1210297), can be present in the final product.[1]
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Byproducts of the Grignard Reaction: Side reactions can lead to the formation of various byproducts. While specific byproducts for this exact reaction are not extensively documented in readily available literature, general side reactions of Grignard reagents with aldehydes can include enolization of the aldehyde and reduction of the aldehyde to benzyl (B1604629) alcohol.
-
Moisture: The presence of water can quench the Grignard reagent and lead to the formation of undesired byproducts.
Q2: My this compound sample has a yellowish tint. What could be the cause?
A2: A pale yellow color is often reported for this compound, even after purification by silica (B1680970) gel chromatography.[1][2] This coloration could be due to trace impurities or inherent properties of the compound. If the color is intense, it may indicate the presence of polymeric materials or degradation products.
Q3: I am having trouble removing unreacted benzaldehyde from my product. What is the most effective method?
A3: Silica gel column chromatography is a highly effective method for removing unreacted benzaldehyde.[1] Benzaldehyde is more polar than this compound and will, therefore, have a stronger affinity for the silica gel, allowing for separation. A non-polar eluent system, such as a mixture of pentane and ethyl acetate, is typically used.
Q4: Can I purify this compound by distillation?
A4: While distillation is a common purification technique for liquids, its suitability for this compound depends on the thermal stability of the compound and the boiling points of the impurities. This compound has a boiling point of 135-136 °C at 13 mmHg. If impurities have significantly different boiling points, vacuum distillation could be a viable option. However, care must be taken to avoid thermal degradation.
Q5: Is recrystallization a suitable method for purifying this compound?
A5: Recrystallization can be an effective method for purifying solid compounds. Since this compound has a melting point of 22-23 °C, it can exist as a low-melting solid. Finding a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures is key. A non-polar solvent like hexane (B92381) or a mixed solvent system could be explored. However, "oiling out," where the compound separates as a liquid instead of crystals, can be a challenge with low-melting-point compounds.
Impurity Identification: Analytical Methods
Accurate identification of impurities is crucial for effective removal. The following tables summarize common analytical techniques used for this purpose.
Table 1: Chromatographic Methods for Impurity Detection
| Technique | Principle | Typical Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis for identification. | Ideal for identifying and quantifying volatile impurities such as residual solvents and unreacted benzaldehyde. Provides structural information for unknown byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interactions with a stationary phase. | Useful for analyzing the purity of the final product and quantifying non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric purity of chiral this compound. |
| Thin-Layer Chromatography (TLC) | A rapid and simple method to monitor reaction progress and identify the presence of impurities based on their polarity. | Used to quickly assess the purity of fractions during column chromatography. |
Experimental Protocols
Below are detailed methodologies for the identification and removal of impurities from this compound.
Protocol 1: Identification of Impurities by GC-MS
This protocol outlines a general method for the analysis of this compound and its potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar and non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by integrating the peak areas.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the removal of polar impurities, such as unreacted benzaldehyde, from this compound.
Materials:
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Silica gel (60-120 mesh).
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Glass chromatography column.
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Eluent: Pentane/Ethyl Acetate mixture (e.g., 95:5 v/v).[1]
-
Crude this compound.
-
Collection flasks.
-
TLC plates and developing chamber.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the pentane/ethyl acetate mixture, collecting fractions in separate flasks.
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Monitoring: Monitor the separation by spotting the collected fractions onto TLC plates and developing them in the eluent. Visualize the spots under UV light.
-
Fraction Collection: Combine the fractions containing the pure this compound (it will elute before the more polar benzaldehyde).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Table 2: Quantitative Data Summary (Illustrative)
| Analyte | Method | Initial Purity (%) | Purity after Chromatography (%) |
| This compound | GC-MS | 85 | >98 |
| Benzaldehyde | GC-MS | 10 | <0.1 |
| THF | GC-MS | 5 | <0.1 |
Note: The data in this table is illustrative and will vary depending on the specific reaction and purification conditions.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the identification and purification processes.
Caption: Workflow for Impurity Identification and Purification.
References
Impact of solvent choice on the synthesis of 1-Phenyl-2-propyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the impact of solvent choice on the synthesis of 1-Phenyl-2-propyn-1-ol. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the Grignard reaction. This involves the reaction of an organomagnesium halide (Grignard reagent) with benzaldehyde (B42025). Specifically, an ethynyl (B1212043) Grignard reagent, such as ethynylmagnesium bromide, is reacted with benzaldehyde in an appropriate solvent.[1][2]
Q2: Why is the choice of solvent critical in this synthesis?
A2: The choice of solvent is critical because Grignard reagents are highly reactive and are strong bases.[3] They readily react with protic solvents (e.g., water, alcohols), which leads to the quenching of the reagent and a significant reduction in the yield of the desired product. Therefore, anhydrous (dry) and aprotic solvents are essential for a successful synthesis. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they can solvate and stabilize the Grignard reagent through Lewis acid-base interactions.[2]
Q3: Which solvents are recommended for the synthesis of this compound?
A3: Anhydrous ethereal solvents are highly recommended. Tetrahydrofuran (THF) is often the preferred solvent and has been shown to produce high yields of this compound.[1][4] Diethyl ether is another suitable option. The polarity and coordinating ability of the solvent can influence the reaction rate and product yield.
Q4: Can non-ethereal solvents be used for this synthesis?
A4: While ethereal solvents are ideal, some studies have explored the use of non-donating solvents like toluene (B28343) in combination with a coordinating solvent for Grignard reactions. However, using a non-polar, non-coordinating solvent alone is generally not recommended as it may lead to poor solubility and stability of the Grignard reagent, resulting in lower yields and the formation of side products.
Data Presentation: Impact of Solvent on Reaction Yield
The following table summarizes the reported yields for the synthesis of this compound and similar alkynylation reactions in different solvents.
| Solvent | Product Yield (%) | Reaction Time | Notes |
| Tetrahydrofuran (THF) | 86 - 100%[1] | 6 - 20 hours | Generally considered the optimal solvent, providing high yields and good reaction control.[1] |
| Diethyl Ether (Et₂O) | Good (qualitative) | Not specified | A suitable alternative to THF, though potentially with slightly lower yields due to differences in solvating ability. |
| Toluene | Low (qualitative) | Not specified | Not ideal as a primary solvent due to its non-polar and non-coordinating nature. Often used in combination with ethereal solvents. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture in the solvent or glassware: Grignard reagents are extremely sensitive to water. | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents. It is crucial that all reagents and equipment are completely dry.[5] |
| Improper solvent choice: Use of a protic or non-coordinating solvent. | Use an anhydrous ethereal solvent such as THF or diethyl ether.[2] | |
| Inactive magnesium: The surface of the magnesium turnings may be oxidized. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Formation of Side Products | Reaction with atmospheric carbon dioxide: Grignard reagents can react with CO₂ to form carboxylic acids after workup. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl halide. | This is less of a concern in this specific synthesis but can be minimized by slow addition of the alkyl halide during Grignard reagent formation. | |
| Enolization of benzaldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde. | This is more likely with sterically hindered ketones but can be minimized by using appropriate reaction conditions, such as low temperatures. | |
| Difficulty in Initiating the Grignard Reaction | Poor quality of magnesium or alkyl halide. | Use fresh, high-quality reagents. |
| Solvent is not effectively solvating the Grignard reagent. | While both THF and diethyl ether are effective, THF is a superior solvent for Grignard reagents due to its better solvating capabilities.[6] |
Experimental Protocols
Synthesis of this compound in Tetrahydrofuran (THF)
This protocol is adapted from a literature procedure with a reported yield of 86%.[1][4]
Materials:
-
Magnesium turnings (518 mg, 28.3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
Iodine (a small crystal)
-
n-Butyl chloride (2.23 mL, 28.3 mmol)
-
Benzaldehyde (1.0 g, 9.4 mmol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Place the magnesium turnings in a pre-flame-dried, two-necked, round-bottomed flask equipped with a reflux condenser and under an argon atmosphere.
-
Add 30 mL of anhydrous THF and a small crystal of iodine.
-
Add a portion of the n-butyl chloride dropwise and reflux the mixture to initiate the Grignard reagent formation.
-
Once the reaction has started, add the remaining n-butyl chloride and continue stirring at room temperature until all the magnesium is consumed.
-
Cool the reaction mixture to 0°C and bubble acetylene gas through it for 15 minutes.
-
Add a solution of benzaldehyde (1.0 g in 20 mL of anhydrous THF) at 0°C and stir for 6 hours.
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Dilute with water and extract with ethyl acetate.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (10% ethyl acetate in petroleum ether) to obtain this compound as a pale yellow oil (1.08 g, 86% yield).[1][4]
Synthesis of a Phenylpropargyl Alcohol in Diethyl Ether (Adapted Protocol)
This is an adapted general procedure for a Grignard reaction in diethyl ether.
Materials:
-
Magnesium turnings
-
Anhydrous Diethyl Ether
-
Ethyl bromide
-
Phenylacetylene
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Hexanes (for purification)
Procedure:
-
Set up a flame-dried apparatus under a nitrogen atmosphere.
-
Prepare the ethynylmagnesium bromide Grignard reagent by reacting ethylmagnesium bromide (formed from magnesium and ethyl bromide in anhydrous diethyl ether) with phenylacetylene.
-
Slowly add a solution of benzaldehyde in anhydrous diethyl ether to the Grignard reagent solution at a low temperature (e.g., 0°C).
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product, for example, by recrystallization from hexanes.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. This compound | 4187-87-5 [chemicalbook.com]
- 5. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - THF in general synthesis. - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-phenyl-2-propyn-1-ol and structurally related compounds. The information presented herein is intended to aid in the structural elucidation and quality control of this important synthetic intermediate. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols are provided.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and three comparable molecules: 3-phenyl-2-propyn-1-ol, propargyl alcohol, and benzaldehyde. These alternatives were chosen to highlight the influence of the phenyl group and the position of the hydroxyl and alkynyl functionalities on the NMR spectra.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1' | ~2.65 | d | ~2.2 |
| H-3 | ~5.50 | d | ~2.2 | |
| Phenyl-H | ~7.30-7.60 | m | - | |
| OH | Variable | s | - | |
| 3-Phenyl-2-propyn-1-ol | H-1 | ~4.35 | s | - |
| Phenyl-H | ~7.25-7.45 | m | - | |
| OH | Variable | s | - | |
| Propargyl Alcohol | H-1 | ~4.29 | d | 2.4 |
| H-3 | ~2.50 | t | 2.4 | |
| OH | Variable | s | - | |
| Benzaldehyde | Aldehydic-H | ~9.99 | s | - |
| Phenyl-H (ortho) | ~7.87 | d | ~7.6 | |
| Phenyl-H (meta) | ~7.54 | t | ~7.6 | |
| Phenyl-H (para) | ~7.63 | t | ~7.6 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1' | ~74.5 |
| C-2' | ~83.5 | |
| C-3 | ~64.5 | |
| C-ipso | ~140.0 | |
| C-ortho | ~126.5 | |
| C-meta | ~128.5 | |
| C-para | ~128.0 | |
| 3-Phenyl-2-propyn-1-ol | C-1 | ~51.5 |
| C-2 | ~85.0 | |
| C-3 | ~86.5 | |
| C-ipso | ~122.0 | |
| C-ortho/meta/para | ~128.0-132.0 | |
| Propargyl Alcohol | C-1 | ~50.5 |
| C-2 | ~82.0 | |
| C-3 | ~73.0 | |
| Benzaldehyde | C=O | ~192.3 |
| C-ipso | ~136.4 | |
| C-ortho | ~129.7 | |
| C-meta | ~129.0 | |
| C-para | ~134.4 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume (approximately 10-20 µL for ¹H NMR).
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent should be based on the sample's solubility and its chemical shift to avoid signal overlap.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Operation
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard Fourier-transform NMR spectrometer. Specific parameters may vary depending on the instrument and the sample.
-
Instrument Login and Sample Insertion: Log in to the spectrometer software and carefully insert the NMR tube into the spinner turbine, ensuring the correct depth. Place the sample into the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (typically 8-16 for a moderately concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Load a standard ¹³C acquisition parameter set with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Set the number of scans (typically 64 or more, depending on the sample concentration).
-
Set the relaxation delay (e.g., 2-5 seconds).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Pick the peaks to determine their chemical shifts.
-
Visualizing the Structure and Key NMR Signals of this compound
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon atoms and their corresponding approximate chemical shifts.
Caption: Structure of this compound with key NMR assignments.
Interpreting the Mass Spectrum of 1-Phenyl-2-propyn-1-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, mass spectrometry is a cornerstone technique for molecular identification and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 1-Phenyl-2-propyn-1-ol, a valuable synthetic intermediate. To provide a comprehensive understanding, its fragmentation pattern is compared with two structurally related isomers: 3-Phenyl-2-propyn-1-ol and 1-Phenyl-2-propanol.
Comparison of Mass Spectra
The mass spectra of this compound and its isomers, while all having a molecular weight of approximately 132 g/mol , exhibit distinct fragmentation patterns that allow for their differentiation. The following table summarizes the key fragments and their relative intensities observed in the electron ionization mass spectra of these compounds.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound | 132 (M+) | 105 | 131 (M-1), 103, 77, 51 |
| 3-Phenyl-2-propyn-1-ol | 132 (M+) | 115 | 131 (M-1), 91, 77, 65, 51 |
| 1-Phenyl-2-propanol | 136 (M+) | 91 | 121 (M-15), 107, 77, 43 |
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is primarily driven by the stability of the resulting carbocations. The molecular ion (m/z 132) is formed by the loss of an electron. The base peak at m/z 105 is attributed to the formation of the stable benzoyl cation, resulting from the cleavage of the C-C bond adjacent to the phenyl group and the hydroxyl-bearing carbon. Another significant fragment at m/z 77 corresponds to the phenyl cation. The peak at m/z 51 is characteristic of the further fragmentation of the phenyl ring.
A Comparative Guide to Catalysts for the Enantioselective Synthesis of Propargyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of propargyl alcohols is a cornerstone of modern organic chemistry, providing chiral building blocks for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The development of efficient and highly selective catalysts for the addition of terminal alkynes to aldehydes is central to this endeavor. This guide provides a comparative overview of prominent catalytic systems, presenting their performance data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical in achieving high yield and enantioselectivity in the synthesis of propargyl alcohols. Below is a summary of the performance of several leading catalytic systems with representative substrates. The data highlights the strengths of each catalyst class, from the operationally simple and robust zinc-based systems to the highly effective copper and titanium complexes and versatile organocatalysts.
| Catalyst System | Chiral Ligand/Additive | Aldehyde Substrate | Alkyne Substrate | Yield (%) | ee (%) | Reference |
| Zinc-based | ||||||
| Zn(OTf)₂ | (+)-N-Methylephedrine | Cyclohexanecarboxaldehyde | Phenylacetylene | 85 | 99 | [1] |
| Zn(OTf)₂ | (+)-N-Methylephedrine | Benzaldehyde | 1-Octyne | 81 | 97 | [2] |
| Et₂Zn | (S)-BINOL / HMPA | Benzaldehyde | Phenylacetylene | 95 | 96 | [3] |
| Copper-based | ||||||
| CuOt-Bu | Prolinol-derived hydroxyaminophosphine | Benzaldehyde | Phenylacetylene | 99 | 97 (er 98.5:1.5) | [4] |
| CuI | (S,S,Ra)-UCD-Phim | N-Cbz-quinolone | Phenylacetylene | 60 | 84 | [5] |
| Titanium-based | ||||||
| Ti(OiPr)₄ | (S)-BINOL | Benzaldehyde | Phenylacetylene | 98 | >99 | [6] |
| Ti(OiPr)₄ | (R)-H₈-BINOL | Various aldehydes | Triaryl aluminum | up to 91 | up to 97 | [7][8] |
| Organocatalyst | ||||||
| Chiral Diol | (S)-Br₂-BINOL | Acetophenone | Allenylboronic ester | 95 | 90 | [9] |
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the practical and mechanistic aspects of this transformation, the following diagrams illustrate a general workflow for a comparative catalyst study and a representative catalytic cycle.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of these catalytic systems. Below is a representative procedure for the widely used zinc-catalyzed enantioselective addition of a terminal alkyne to an aldehyde.
Representative Protocol: Zinc-Catalyzed Enantioselective Alkynylation using (+)-N-Methylephedrine
This protocol is adapted from the work of Carreira and coworkers and is known for its operational simplicity and high enantioselectivity.[1][2]
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (B128534) (Et₃N)
-
Aldehyde (e.g., cyclohexanecarboxaldehyde)
-
Terminal alkyne (e.g., phenylacetylene)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried flask under an inert atmosphere, add zinc triflate (0.1 eq) and (+)-N-methylephedrine (0.12 eq).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the aldehyde).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add the aldehyde (1.0 eq) and the terminal alkyne (1.5 eq) sequentially via syringe.
-
Finally, add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature (23 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure propargyl alcohol.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times with a racemic sample.
-
This guide provides a foundational understanding of the key catalytic systems for the enantioselective synthesis of propargyl alcohols. Researchers are encouraged to consult the primary literature for specific substrate scopes and further optimization of reaction conditions.
References
- 1. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of Reactions Involving 1-Phenyl-2-propyn-1-ol
For researchers, scientists, and professionals in drug development, the kinetic analysis of reactions involving chiral molecules like 1-Phenyl-2-propyn-1-ol is fundamental for optimizing synthetic routes and understanding enzymatic processes. This guide provides a detailed comparison of catalytic performance in the kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol, supported by experimental data and protocols.
Performance Comparison of Lipase (B570770) Catalysts in the Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol
The enzymatic kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol via transesterification with vinyl acetate (B1210297) is a key method for obtaining its enantiomerically pure forms. A comparative study of various microbial lipases under both conventional heating and microwave irradiation reveals significant differences in their catalytic efficiency.
The data presented below is from a study on the microwave-assisted enzymatic kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol. The initial rates of reaction for various lipases were determined to identify the most effective catalyst for this transformation.
| Catalyst (Lipase) | Source Organism | Initial Rate (mol/L·min) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) |
| Novozym 435 | Candida antarctica | 0.0018 | 48.78 | 93.25 |
| Lipozyme TL IM | Thermomyces lanuginosus | 0.0011 | 35.2 | 65.8 |
| Lipozyme RM IM | Rhizomucor miehei | 0.0008 | 28.5 | 48.3 |
| Pseudomonas cepacia Lipase | Pseudomonas cepacia | 0.0015 | 42.1 | 78.5 |
| Candida rugosa Lipase | Candida rugosa | 0.0005 | 18.9 | 30.2 |
Note: The reaction conditions for the data above were: 0.001 mol of (±)-1-Phenyl-2-propyn-1-ol, 0.001 mol of vinyl acetate, 10 mg of lipase in 15 cm³ of n-hexane at 60°C under microwave irradiation. The initial rate under microwave irradiation for Novozym 435 was found to be 1.28 times higher than under conventional heating.[1]
From the comparative data, Novozym 435, a lipase from Candida antarctica immobilized on acrylic resin, demonstrates superior performance in the kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol, exhibiting the highest initial reaction rate, conversion, and enantioselectivity.[1]
Experimental Protocols
A detailed methodology for the kinetic analysis of the lipase-catalyzed resolution of (±)-1-Phenyl-2-propyn-1-ol is provided below. This protocol is based on the study by Devendran et al.[1]
General Procedure for Kinetic Resolution
-
Reaction Setup: In a 25 mL sealed glass bioreactor, a solution of 40–400 mM (R,S)-1-phenylethanol in n-hexane is prepared.
-
Addition of Reagents: To the reaction mixture, 120–1200 mM of vinyl acetate and 2–22 mg/mL of the biocatalyst (lipase) are added.
-
Reaction Conditions: The reaction is carried out at a temperature range of 20–60 °C with a stirring rate of 50–400 rpm for a duration of 5–120 minutes.
-
Sample Analysis: Samples are withdrawn at regular intervals and analyzed using High-Performance Liquid Chromatography (HPLC) with a Chiralcel OB column to determine the concentrations of the enantiomers.
HPLC Analysis Conditions
| Parameter | Condition |
| Column | Chiralcel OB (Daicel Chemical, Japan) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the screening of lipases and the optimization of reaction conditions for the kinetic resolution of (±)-1-Phenyl-2-propyn-1-ol.
Caption: A generalized workflow for the comparative study of lipases in kinetic resolution.
Reaction Mechanism: Ping-Pong Bi-Bi with Dead-End Inhibition
The lipase-catalyzed transesterification of this compound with vinyl acetate follows a Ping-Pong Bi-Bi mechanism with dead-end inhibition by the alcohol substrate. The diagram below illustrates this catalytic cycle.
Caption: Proposed catalytic cycle for the lipase-catalyzed transesterification.
Conclusion
The kinetic analysis of reactions involving this compound is crucial for the development of efficient stereoselective syntheses. The data clearly indicates that Novozym 435 is a highly effective catalyst for the kinetic resolution of this substrate. The provided experimental protocol and mechanistic diagrams offer a solid foundation for researchers to conduct further studies in this area. While this guide provides a comparison of catalysts for this compound, a direct kinetic comparison with other structurally related secondary alcohols under identical conditions would be a valuable area for future research to fully elucidate its reactivity profile.
References
Comparative Guide to the HPLC Purity Validation of 1-Phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Phenyl-2-propyn-1-ol purity from various commercial sources, supported by a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis. The data presented herein is crucial for ensuring the quality and consistency of starting materials in research and development.
Purity Comparison of Commercially Available this compound
The purity of this compound can vary between suppliers. The following table summarizes the advertised purity of this compound from several vendors, highlighting the analytical method used for determination. It is important to note that the actual purity of a specific lot may differ, and independent verification is always recommended.
| Supplier | Stated Purity | Analytical Method |
| Supplier A | ≥99.0% (sum of enantiomers) | Gas Chromatography (GC) |
| Supplier B | >98.0% | Gas Chromatography (GC) |
| Supplier C | 98% | Not Specified |
| Supplier D | ≥95.0% | High-Performance Liquid Chromatography (HPLC)[1] |
Experimental Protocol: Purity Determination by Reverse-Phase HPLC
This section details a robust reverse-phase HPLC method for the purity validation of this compound and the separation of potential process-related impurities, such as benzaldehyde (B42025).
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard: this compound reference standard of known purity.
-
Impurity Standard: Benzaldehyde reference standard.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve the benzaldehyde reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Spiked Sample Solution: Prepare a solution of the this compound sample at approximately 0.5 mg/mL and spike it with a small, known amount of the benzaldehyde stock solution to confirm peak identification and resolution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample to be tested in the sample diluent to a final concentration of approximately 0.5 mg/mL.
Analysis and Data Interpretation:
Inject the prepared solutions into the HPLC system. The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.
Caption: HPLC Purity Validation Workflow.
Signaling Pathway of Analysis Logic
The decision-making process and logical flow of the analytical procedure are critical for obtaining reliable results. The following diagram outlines this logical pathway.
Caption: Logical Flow of the HPLC Analysis.
References
A Comparative Guide to the Reactivity of 1-Phenyl-2-propyn-1-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Phenyl-2-propyn-1-ol and its derivatives. The reactivity of these compounds is pivotal in various synthetic transformations, including oxidation, reduction, rearrangement, and coupling reactions. Understanding the influence of substituents on the phenyl ring is crucial for predicting reaction outcomes and designing efficient synthetic routes in drug discovery and materials science.
Reactivity Overview
This compound is a versatile building block possessing a secondary propargylic alcohol moiety. This functionality allows for a rich and diverse range of chemical transformations. The phenyl group and the terminal alkyne are key to its reactivity, which can be modulated by introducing electron-donating or electron-withdrawing groups on the aromatic ring.
Comparative Reactivity Data
The following sections present a comparative analysis of the reactivity of this compound and its derivatives in several key chemical transformations.
Oxidation to Ynones
The oxidation of this compound and its derivatives provides access to valuable α,β-alkynyl ketones (ynones). The efficiency of this transformation is influenced by the choice of oxidizing agent and the electronic nature of the substituent on the phenyl group.
| Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) |
| This compound | Jones Reagent | Acetone (B3395972) | - | 90[1][2] |
| This compound | TEMPO/Ca(OCl)₂ | CH₂Cl₂ | - | High |
| Substituted Propargyl Alcohols | Fe(NO₃)₃·9H₂O/TEMPO/NaCl | Toluene | - | Good to Excellent |
Data for specific substituted derivatives under identical conditions is limited in the reviewed literature. However, it is generally understood that electron-rich phenyl groups may be more susceptible to over-oxidation or side reactions depending on the oxidant used.
Reduction of the Alkyne Moiety
The reduction of the carbon-carbon triple bond in this compound derivatives can lead to either the corresponding (Z)- or (E)-allylic alcohol, or the fully saturated alcohol, depending on the chosen reducing agent and reaction conditions.
| Substrate | Reducing Agent/Catalyst | Product | Yield (%) |
| 1-Phenyl-1,2-propanedione (B147261) (related structure) | Baker's Yeast | (1R,2S)-1-Phenyl-1,2-propanediol | 89.59[3][4] |
| Propargyl Alcohol Derivative | H₂/Pd/CaCO₃ | cis-Allylic Alcohol | 86[5] |
| Propargyl Alcohol Derivative | Crabtree's Catalyst | Saturated Alcohol | - |
Meyer-Schuster Rearrangement
The acid-catalyzed Meyer-Schuster rearrangement of this compound and its derivatives yields α,β-unsaturated carbonyl compounds. For terminal propargyl alcohols like this compound, this rearrangement typically produces α,β-unsaturated aldehydes. The reaction is sensitive to the catalyst and solvent system.[6][7]
| Substrate | Catalyst | Solvent | Conversion (%) (30 min) |
| This compound | NHC-Au-OTf | Toluene | ~95 |
| This compound | NHC-Au-OTf | Dioxane | ~90 |
| This compound | NHC-Au-OTf | DMSO | 0 |
The reactivity in the gold-catalyzed Meyer-Schuster rearrangement is highly dependent on the solvent and the counter-ion of the gold catalyst.
Sonogashira Coupling
The terminal alkyne of this compound and its derivatives can participate in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This reaction is a powerful tool for the formation of carbon-carbon bonds.[8][9][10][11] The reactivity is influenced by the electronic properties of the coupling partners.
| Aryl Halide Substituent | Alkyne | Catalyst System | Yield (%) |
| Electron-rich | Phenylacetylene | Pd-based | High |
| Electron-poor | Phenylacetylene | Pd-based | Generally Good |
| Electron-rich (e.g., 4-iodoanisole) | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | - |
| Electron-poor (e.g., 1-iodo-4-nitrobenzene) | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | - |
While general trends suggest that both electron-rich and electron-poor aryl halides can be efficiently coupled, specific comparative yields for the coupling of a series of substituted 1-phenyl-2-propyn-1-ols under identical conditions are not well-documented in a single study.[12][13]
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
Substituted this compound derivatives can be synthesized from the corresponding substituted benzaldehyde (B42025) and a source of acetylene (B1199291).
Example: Synthesis of (±)-1-Phenyl-2-propyn-1-ol [7][14]
-
Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place magnesium turnings. Add anhydrous tetrahydrofuran (B95107) (THF) and a crystal of iodine. Add a portion of n-butyl chloride dropwise and reflux the mixture until the Grignard reagent formation initiates. Add the remaining n-butyl chloride and continue stirring at room temperature until the magnesium is consumed.
-
Acetylene Addition: Cool the reaction mixture to 0°C and bubble acetylene gas through the solution for 15 minutes.
-
Reaction with Benzaldehyde: Add a solution of benzaldehyde in THF dropwise at 0°C and stir for 6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, concentrate, and purify by silica (B1680970) gel column chromatography.
Oxidation of this compound to 1-Phenyl-2-propyn-1-one
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to yield the desired ynone.
Sonogashira Coupling of a Substituted Aryl Halide with a Derivative
General Procedure [15]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine).
-
Stir the mixture at room temperature for a short period.
-
Add the terminal alkyne (e.g., a this compound derivative) via syringe.
-
Heat the reaction mixture as required and monitor its progress by TLC.
-
Upon completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Meyer-Schuster Rearrangement Pathway
References
- 1. rawsource.com [rawsource.com]
- 2. researchgate.net [researchgate.net]
- 3. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One Part of Chemistry: Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol [1chemistry.blogspot.com]
- 5. Comparative oxidation of 2-propyn-1-ol with other low molecular weight unsaturated and saturated primary alcohols by bovine liver catalase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Propargyl Alcohols in Asymmetric Synthesis: Focus on 1-Phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as precursors to a wide array of complex molecules, including pharmaceuticals and natural products. Their utility stems from the presence of a stereogenic center bearing a hydroxyl group and a reactive alkyne moiety, which can be elaborated through various transformations. This guide provides a comparative analysis of 1-Phenyl-2-propyn-1-ol, a key member of this class, and its alternatives, supported by experimental data to inform substrate selection in asymmetric synthesis.
Certificate of Analysis: this compound
A thorough understanding of a reagent's quality is paramount for reproducible and reliable experimental outcomes. The Certificate of Analysis (CoA) for this compound typically outlines the following specifications:
| Parameter | Specification (Racemic) | Specification ((R)-Enantiomer) |
| Chemical Name | This compound | (R)-1-Phenyl-2-propyn-1-ol |
| CAS Number | 4187-87-5 | 61317-73-5 |
| Molecular Formula | C₉H₈O | C₉H₈O |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol |
| Appearance | Colorless to light orange/yellow liquid or powder/lump | Liquid |
| Purity (Assay) | ≥98% (GC)[1] | ≥99.0% (sum of enantiomers, GC) |
| Melting Point | 22-23 °C (lit.)[2] | N/A |
| Boiling Point | 135-136 °C/13 mmHg (lit.)[2] | N/A |
| Density | 1.087 g/mL at 25 °C (lit.)[2] | 1.067 g/mL at 20 °C (lit.) |
| Refractive Index | n20/D 1.549 (lit.)[2] | n20/D 1.551 |
| Optical Purity | N/A | Enantiomeric ratio: ≥96:4 (HPLC) |
| Optical Activity | N/A | [α]20/D −28±2°, c = 3.2% in chloroform |
Performance Comparison in Asymmetric Synthesis
The true measure of a chiral propargyl alcohol's utility lies in its performance in stereoselective reactions. A key application is the enantioselective addition of terminal alkynes to aldehydes, a powerful method for constructing chiral secondary propargylic alcohols. The choice of the propargyl alcohol can significantly influence the yield and enantioselectivity of these reactions.
While direct, side-by-side comparative studies are limited, the literature provides valuable data on the performance of various chiral propargyl alcohols and related systems in asymmetric alkynylations. This allows for an indirect comparison of their potential efficacy.
Table 1: Performance of Chiral Catalytic Systems in the Asymmetric Alkynylation of Aldehydes
| Alkyne | Aldehyde | Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Phenylacetylene | Benzaldehyde | (S,S)-ProPhenol/Me₂Zn | High | High | [3] |
| TMS-acetylene | (E)-Cinnamaldehyde | (S,S)-ProPhenol/Me₂Zn | High | 91 | [3] |
| Various Terminal Alkynes | Various Aldehydes | In(III)/BINOL | High | High | [4] |
| Various Terminal Alkynes | Various Aldehydes | Zn(OTf)₂/(+)-N-methyl ephedrine | High | up to 99 | [5] |
| Alkynylzincs | Various Aldehydes | BINOL/Ti(O-i-Pr)₄ | High | >92 | [6] |
Note: This table showcases the performance of different catalytic systems for the synthesis of chiral propargylic alcohols. The choice of catalyst and reaction conditions is crucial for achieving high yield and enantioselectivity.
Alternative Chiral Propargyl Alcohols
Several alternatives to this compound are available to researchers, each offering potentially different steric and electronic properties that can influence reactivity and selectivity.
-
1-(4-Chlorophenyl)-2-propyn-1-ol: The electron-withdrawing chloro group on the phenyl ring can alter the electronic properties of the molecule, potentially affecting its reactivity in certain transformations.
-
Prop-2-yn-1-ol (Propargyl Alcohol): The simplest propargyl alcohol, it is a versatile building block and often used as a starting material for more complex derivatives.[7][8][9]
-
Other Aryl-Substituted Propargyl Alcohols: A wide variety of aryl-substituted propargyl alcohols can be synthesized, allowing for fine-tuning of steric and electronic properties to optimize a specific reaction.
The selection of the appropriate chiral propargyl alcohol will depend on the specific synthetic target and the reaction conditions being employed.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the synthesis and application of chiral propargyl alcohols.
General Experimental Workflow for Asymmetric Alkynylation
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 4187-87-5 [chemicalbook.com]
- 3. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex [organic-chemistry.org]
- 5. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 6. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 8. PROP-2-YN-1-OL - Ataman Kimya [atamanchemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Applications of 1-Phenyl-2-propyn-1-ol in Chemical Synthesis and Material Science
For Researchers, Scientists, and Drug Development Professionals
1-Phenyl-2-propyn-1-ol, a versatile propargyl alcohol, serves as a crucial building block in a variety of chemical transformations and finds application as a corrosion inhibitor. This guide provides a comparative analysis of its performance against common alternatives in key applications, supported by experimental data and detailed protocols to inform methodological choices in research and development.
Section 1: Application in Heterocyclic Synthesis - The Formation of Pyrazoles
The synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological interest, represents a key application of this compound. The [3+2] cycloaddition reaction between a terminal alkyne and a diazo compound is a common route to substituted pyrazoles. In this context, the performance of this compound can be compared with other terminal alkynes.
While direct head-to-head comparative studies with extensive quantitative data are not abundant in the literature, the selection of the alkyne substrate is known to influence reaction yields and regioselectivity. Generally, terminal alkynes with electron-withdrawing or electron-donating groups can be employed, and the choice often depends on the desired substitution pattern of the resulting pyrazole (B372694).
Conceptual Comparison of Alkynes in Pyrazole Synthesis:
| Alkyne Alternative | Structural Difference from this compound | Expected Influence on Reactivity |
| Phenylacetylene | Lacks the hydroxyl group. | The absence of the hydroxyl group may alter the electronic properties and steric hindrance around the alkyne, potentially affecting reaction rates and regioselectivity. |
| 1-Hexyne | Phenyl group is replaced by a butyl group. | The electronic effect of the butyl group is significantly different from the phenyl group, which can influence the electron density of the triple bond and, consequently, the reaction outcome. |
| Propargyl alcohol | Phenyl group is replaced by a hydrogen atom. | As the simplest propargyl alcohol, it is less sterically hindered, which might lead to faster reaction rates in some cases. |
Experimental Protocol: General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common method for pyrazole synthesis involves the reaction of a terminal alkyne with an N-alkylated tosylhydrazone.
Reagents and Conditions:
-
Terminal Alkyne (e.g., this compound): 1.2 equivalents
-
N-alkylated Tosylhydrazone: 1.0 equivalent
-
Base (e.g., t-BuOK): 2.0 equivalents
-
Solvent (e.g., Pyridine): Anhydrous
-
Temperature: 0 °C to room temperature
-
Reaction Time: Varies (typically monitored by TLC)
Procedure:
-
To a solution of the N-alkylated tosylhydrazone in anhydrous pyridine (B92270) at 0 °C, add the base (t-BuOK) portion-wise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (as indicated by TLC analysis).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Figure 1. General workflow for the synthesis of 1,3,5-trisubstituted pyrazoles.
Section 2: Application in Cross-Coupling Reactions - The Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, widely used to form carbon-carbon bonds. The nature of the terminal alkyne is a critical parameter influencing the reaction's success and yield.
Comparative Performance of Terminal Alkynes in Sonogashira Coupling:
| Alkyne Alternative | Substituent Effect | Expected Impact on Yield |
| This compound | Phenyl group (electron-withdrawing inductive effect, resonance effects) and hydroxyl group. | The electronic nature and steric bulk can influence the rate of the transmetalation step in the catalytic cycle. |
| Phenylacetylene | Phenyl group. | Generally considered a standard and effective substrate in Sonogashira couplings, often providing high yields. |
| 1-Hexyne | Butyl group (electron-donating). | Aliphatic alkynes are generally effective substrates. |
| Propargyl alcohol | Hydrogen. | Less sterically hindered, which can be advantageous. |
Experimental Protocol: General Procedure for Sonogashira Coupling
Reagents and Conditions:
-
Aryl Halide (e.g., Iodobenzene): 1.0 equivalent
-
Terminal Alkyne (e.g., this compound): 1.2 equivalents
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): 1-5 mol%
-
Copper(I) Iodide (CuI): 1-5 mol%
-
Base (e.g., Triethylamine or Diisopropylamine): 2-3 equivalents
-
Solvent (e.g., THF or DMF): Anhydrous
-
Temperature: Room temperature to reflux
-
Reaction Time: Varies (typically monitored by TLC or GC)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the base.
-
Stir the mixture for a few minutes before adding the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Figure 2. Generalized workflow for the Sonogashira cross-coupling reaction.
Section 3: Application as a Corrosion Inhibitor
Acetylenic alcohols, including this compound, are effective corrosion inhibitors for various metals, particularly in acidic environments. Their mechanism of action involves adsorption onto the metal surface, forming a protective film that hinders the corrosion process. The structure of the acetylenic alcohol plays a significant role in its inhibition efficiency.
Comparative Performance of Acetylenic Alcohols as Corrosion Inhibitors:
The inhibition efficiency of acetylenic alcohols is influenced by factors such as the length of the alkyl chain, the presence of aromatic rings, and other functional groups. While comprehensive comparative data under a single set of conditions is scarce, a study by Frignani et al. (2014) provides valuable insights into the performance of various acetylenic alcohols on Armco iron in 1 M HCl at 70°C.
| Acetylenic Alcohol | Inhibition Efficiency (%) after 6h | Key Structural Feature |
| Propargyl alcohol | ~85% | Simplest acetylenic alcohol. |
| 1-Hexyn-3-ol | >95% | Longer alkyl chain compared to propargyl alcohol. |
| 3-Methyl-1-butyn-3-ol | ~90% | Tertiary alcohol with methyl groups. |
| 1-Ethynyl-1-cyclohexanol | >95% | Cyclic structure. |
| 3-Phenyl-2-propyn-1-ol | Data not available in the cited study for direct comparison. | Presence of a phenyl group. The aromatic ring can enhance adsorption through π-electron interactions with the metal surface. |
Note: The inhibition efficiencies are approximated from graphical data presented in the cited literature and are for illustrative comparison.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
Materials and Equipment:
-
Metal coupons (e.g., mild steel) of known surface area
-
Corrosive medium (e.g., 1 M HCl)
-
Corrosion inhibitor (e.g., this compound) and alternatives
-
Water bath or thermostat for temperature control
-
Analytical balance
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentration of the inhibitor.
-
Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 6 hours).
-
Cleaning: After the immersion period, remove the coupons, wash them with distilled water and a suitable cleaning solution to remove corrosion products, rinse with acetone, and dry.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculation:
-
Calculate the weight loss (ΔW) for each coupon.
-
Calculate the corrosion rate (CR) using the formula: CR = ΔW / (A × t), where A is the surface area and t is the immersion time.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.
-
Figure 3. Experimental workflow for evaluating corrosion inhibition efficiency using the weight loss method.
Conclusion
This compound is a valuable and versatile chemical entity with important applications in the synthesis of complex organic molecules and as a corrosion inhibitor. Its performance, relative to other alternatives, is dependent on the specific reaction conditions and desired outcomes. For synthetic applications, the electronic and steric properties of the phenyl and hydroxyl groups influence reactivity and selectivity. In corrosion inhibition, the presence of the aromatic ring is expected to enhance its performance through favorable adsorption characteristics. The provided experimental protocols offer a standardized basis for conducting comparative studies to determine the optimal choice of reagent for a specific application.
A Comparative Guide to the Performance of Lipases in the Kinetic Resolution of (R/S)-1-phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. The kinetic resolution of racemic alcohols, such as (R/S)-1-phenyl-2-propyn-1-ol, represents a critical pathway to obtaining enantiomerically pure compounds. This guide provides a comparative analysis of various lipases for this specific transformation, supported by experimental data, to aid in the selection of the most effective biocatalyst.
The enzymatic kinetic resolution of racemic mixtures is a widely adopted method for producing optically active compounds.[1] Lipases are frequently the biocatalysts of choice due to their high stereoselectivity, stability in organic solvents, and broad substrate specificity.[2] This guide focuses on the comparative performance of different lipases in the transesterification of (R/S)-1-phenyl-2-propyn-1-ol.
Comparative Performance of Lipases
A study investigating the microwave-assisted kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol evaluated the performance of three commercially available immobilized lipases: Candida antarctica lipase (B570770) B (Novozym 435), Rhizomucor miehei lipase (Lipozyme RMIM), and Thermomyces lanuginosus lipase (Lipozyme TLIM).[3] The results, summarized in the table below, highlight the superior performance of Novozym 435 in terms of both conversion and enantiomeric excess of the remaining substrate (ees).
| Lipase | Conversion (%) | Enantiomeric Excess of Substrate (ees) (%) |
| Novozym 435 (Candida antarctica lipase B) | 48.78 | 93.3 |
| Lipozyme RMIM (Rhizomucor miehei lipase) | Lower than Novozym 435 | Lower than Novozym 435 |
| Lipozyme TLIM (Thermomyces lanuginosus lipase) | Lower than Novozym 435 | Lower than Novozym 435 |
Data sourced from a study on microwave-assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol.[3] The study identified Novozym 435 as the most effective catalyst among those tested.
Experimental Protocols
The following is a generalized experimental protocol for the lipase-catalyzed kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol based on the aforementioned study.[3]
Materials:
-
Racemic (R/S)-1-phenyl-2-propyn-1-ol
-
Acyl donor (e.g., vinyl acetate)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane)
-
Microwave reactor
Procedure:
-
A solution of racemic (R/S)-1-phenyl-2-propyn-1-ol and vinyl acetate (B1210297) is prepared in n-hexane.
-
The immobilized lipase (Novozym 435) is added to the solution.
-
The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).
-
The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion and enantiomeric excess of the substrate and product.
-
Upon completion, the enzyme is separated from the reaction mixture by filtration for potential reuse.
-
The product and unreacted substrate are isolated and purified using standard laboratory techniques like column chromatography.
Experimental Workflow
The logical flow of the experimental process for the kinetic resolution of (R/S)-1-phenyl-2-propyn-1-ol is depicted in the following diagram.
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenyl-2-propyn-1-ol: A Procedural Guide
The proper disposal of 1-Phenyl-2-propyn-1-ol, a compound utilized in diverse research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its disposal, adhering to standard safety protocols and regulatory requirements.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance, necessitating careful handling throughout its lifecycle, including disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The compound is also a combustible liquid. As with other propargyl alcohols, it is considered reactive and flammable.[2][3]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
N95 dust mask or equivalent respiratory protection
-
Chemical safety goggles or a face shield[1]
-
Chemical-resistant gloves[1]
-
A lab coat or other protective clothing[1]
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₈O | [1] |
| Molecular Weight | 132.16 g/mol | |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | |
| Melting Point | 22-23 °C (lit.) | |
| Boiling Point | 135-136 °C/13 mmHg (lit.) | |
| Density | 1.087 g/mL at 25 °C (lit.) | |
| Flash Point | 99 °C (210.2 °F) - closed cup | [1] |
Operational and Disposal Plan: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant. Do not discharge it into sewers or waterways.[4]
Step 1: Waste Collection and Segregation
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, leak-proof container. The container should be made of a compatible material, such as glass or high-density polyethylene.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals. It should be kept separate from non-hazardous and biological waste.
-
Rinsate Collection: The initial rinse of any container that held this compound must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's Environmental Health and Safety (EHS) office.[5]
Step 2: Labeling and Storage
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be clearly labeled with a hazardous waste tag.
-
Label Information: The label must include the full chemical name ("this compound Waste"), all constituents and their approximate concentrations, the date accumulation started, and the name of the responsible researcher.
-
Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.
-
Safe Environment: The storage area should be cool, dry, and well-ventilated, away from heat, sparks, open flames, or other ignition sources.[2] Ensure secondary containment is used for liquid waste to prevent spills.
Step 3: Arranging for Disposal
-
Adhere to Accumulation Limits: Be aware of the volume and time limits for hazardous waste accumulation in your laboratory as stipulated by your institution and local regulations.
-
Schedule a Pickup: Once the container is full or has reached the accumulation time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.[5]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Phenyl-2-propyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 1-Phenyl-2-propyn-1-ol. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes. |
| Skin Protection | A lab coat must be worn. For hand protection, gloves made of a suitable chemical-resistant material are required. See Table 2 for glove material compatibility. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the solid form or when there is a risk of generating dust or aerosols. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Table 2: Glove Material Compatibility (Analogous Data for Benzyl Alcohol)
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile Rubber | ~1 hour | Recommended for normal use and incidental contact.[1] |
| Butyl Rubber | > 4 hours | Recommended for cleaning spills or situations with direct and prolonged contact.[1] |
| Neoprene | 10 - 30 minutes | Suitable for splash protection.[2] |
| Viton™ | > 480 minutes | Excellent for prolonged contact.[3] |
Operational Plan: Step-by-Step Handling Procedure
This workflow outlines the safe handling of this compound from initial preparation to the completion of the experimental work.
Caption: Workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residue, contaminated absorbent materials, and disposable PPE in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.
Emergency Procedures
The following diagram illustrates the relationship between the hazards of this compound and the necessary safety precautions and emergency responses.
Caption: Hazards and corresponding safety measures.
Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collection: Carefully scoop the absorbed material or spilled solid into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate laboratory supervisor or safety officer.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
